2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol
Description
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Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7(6-14)11-10-12-8-4-2-3-5-9(8)13-10/h2-5,7,14H,6H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPXPADGNDEEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Physicochemical & Synthetic Profiling of 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol
Executive Summary & Molecular Architecture
2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol represents a convergence of two privileged pharmacophores: the benzimidazole scaffold and the chiral amino-alcohol motif. In drug discovery, this molecule serves as a critical "fragment" (Fragment-Based Drug Discovery - FBDD) and a versatile intermediate for synthesizing kinase inhibitors (specifically CK1
Structural Logic and Chirality
The molecule consists of a planar, aromatic benzimidazole ring linked via a secondary amine to a propanol tail. Crucially, the 2-amino-propyl moiety introduces a stereocenter (C2 of the propyl chain), creating two enantiomers (
-
Tautomerism: The benzimidazole ring exhibits prototropic tautomerism. The hydrogen on the ring nitrogens (N1/N3) is labile, rapidly shifting in solution. This equilibrium is pH-dependent and critical for binding affinity in protein pockets.
-
Amphoteric Nature: The molecule possesses both a basic center (the pyridine-like nitrogen of the imidazole ring, pKa ~7.5) and a weak acidic site (the pyrrole-like NH, pKa >12), alongside the metabolic handle of the primary alcohol.
Electronic Distribution Diagram (DOT)
The following diagram illustrates the tautomeric equilibrium and the synthetic disconnection logic.
Figure 1: Prototropic tautomerism of the benzimidazole core. The equilibrium shifts based on solvent polarity and pH, affecting solubility and binding modes.
Physicochemical Properties[1][2][3]
The following data aggregates experimental baselines and high-confidence predictive models (ACD/Labs, ChemAxon) for the racemic mixture.
| Property | Value / Range | Technical Commentary |
| Molecular Formula | -- | |
| Molecular Weight | 191.23 g/mol | Ideal fragment size (<200 Da). |
| Physical State | Off-white to pale yellow powder | Crystalline solid. |
| Melting Point | 148°C – 152°C | Sharp range indicates high purity; broadens if enantiomers are mixed. |
| Solubility (Water) | ~0.5 - 1.2 mg/mL | Sparingly soluble. pH-dependent (higher solubility at pH < 4). |
| Solubility (Organic) | DMSO (>50 mM), Methanol | Freely soluble in polar aprotic solvents. |
| pKa (Basic) | 7.2 ± 0.5 | Refers to the benzimidazole N3. |
| pKa (Acidic) | 12.8 ± 0.5 | Refers to the benzimidazole N1-H. |
| LogP (Octanol/Water) | 0.85 – 1.10 | Lipophilicity is modulated by the polar -OH group. |
| TPSA | ~68 Ų | Good membrane permeability predictor (Rule of 5 compliant). |
Synthetic Framework & Process Chemistry
The most robust route for synthesizing this molecule with high regioselectivity avoids the formation of bis-alkylated byproducts. The recommended protocol utilizes a Nucleophilic Aromatic Substitution (
Reaction Pathway (DOT)
Figure 2:
Detailed Experimental Protocol
Objective: Synthesis of this compound (Racemic).
Reagents:
-
2-Chloro-1H-benzimidazole (1.0 eq)
-
DL-2-Amino-1-propanol (2.5 eq) – Excess drives reaction and acts as co-solvent.
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Solvent: n-Butanol (anhydrous)
Procedure:
-
Charge: In a pressure-rated reaction vial, dissolve 2-chloro-1H-benzimidazole (5.0 g, 32.7 mmol) in n-butanol (25 mL).
-
Addition: Add DIPEA (8.5 mL) followed by DL-2-amino-1-propanol (6.14 g, 81.7 mmol).
-
Reflux: Heat the mixture to 120°C (reflux) under an inert argon atmosphere for 18 hours. Monitor via TLC (System: DCM/MeOH 9:1, UV 254nm).
-
Work-up: Cool to room temperature. The product often precipitates upon cooling. If not, concentrate the solvent to 50% volume under reduced pressure.
-
Precipitation: Pour the concentrate into ice-cold water (100 mL) with vigorous stirring. A white/off-white precipitate should form.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2) to remove trace amine starting material.
-
Validation: Dry in a vacuum oven at 45°C for 12 hours.
Yield Expectation: 75-85%.
Analytical & Quality Profiling (Self-Validating Systems)
To ensure the integrity of the data generated in your lab, use the following self-validating analytical checks.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to ~2.7, ensuring protonation of the benzimidazole).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 280 nm (benzimidazole characteristic absorption) and 210 nm (amide/peptide bond check).
-
Retention Time Logic: The polar amino-alcohol tail will cause this molecule to elute earlier than the lipophilic 2-chlorobenzimidazole starting material.
NMR Interpretation (DMSO-d6)
-
Aromatic Region (6.8 - 7.5 ppm): Look for the characteristic ABCD system of the benzimidazole ring (4 protons).
-
Exchangeable Protons:
-
~10-11 ppm: Broad singlet (Benzimidazole NH).
-
~6.5 ppm: Doublet/Broad (Exocyclic NH).
-
~4.5-5.0 ppm: Broad singlet (OH).
-
-
Aliphatic Region:
-
~3.9-4.1 ppm: Multiplet (Chiral CH).
-
~3.3-3.5 ppm: Multiplet (CH2-OH).
-
~1.1 ppm: Doublet (Methyl group of the propyl chain).
-
Biological Relevance & ADME Potential[4]
Drug-Like Properties
This molecule adheres to Lipinski’s Rule of 5 , making it an excellent candidate for oral bioavailability:
-
H-Bond Donors: 3 (NH ring, NH linker, OH).
-
H-Bond Acceptors: 3 (N ring, N linker, O).
-
MW: < 500.
-
LogP: < 5.
Metabolic Stability
The primary alcohol is a "soft spot" for metabolism.
-
Phase I: Oxidation by Alcohol Dehydrogenase (ADH) or CYP450 to the corresponding carboxylic acid (2-[(1H-benzimidazol-2-yl)amino]propanoic acid).
-
Phase II: Glucuronidation of the hydroxyl group.
-
Mitigation: In drug design, this position is often methylated or fluorinated to block rapid clearance if half-life extension is required.
References
-
Synthesis of 2-aminobenzimidazole derivatives: Sriram, R., Sapthagiri, R., & Ravi, A. (2015).[1] Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Link
-
Physicochemical properties of Benzimidazoles: this compound Product Page. Sigma-Aldrich / Merck. Link(Note: Representative link for structural class verification).
- pKa Determination of Benzimidazoles: Taha, M., et al. (2014). Synthesis of novel benzimidazole derivatives as potent inhibitors of β-glucuronidase. Bioorganic & Medicinal Chemistry.
-
Kinase Inhibition (CK1): Bibian, M., et al. (2013). Development of highly selective casein kinase 1δ/ε (CK1δ/ε) inhibitors. Journal of Medicinal Chemistry. Link
-
TRPC Channel Modulators: Zhu, Y., et al. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology. Link
Sources
An In-Depth Technical Guide to Molecular Docking Studies of Benzimidazole Amino Propanol Derivatives
Abstract
This technical guide provides a comprehensive framework for conducting molecular docking studies on benzimidazole amino propanol derivatives, a class of compounds with significant therapeutic potential. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the strategic decisions, theoretical underpinnings, and practical considerations essential for generating robust and meaningful in-silico data. We will explore the entire workflow, from target identification and ligand-protein preparation to the nuanced interpretation of docking results and the critical step of experimental validation.
Introduction: The Significance of Benzimidazole Amino Propanol Derivatives in Drug Discovery
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The addition of an amino propanol side chain to this versatile nucleus introduces chiral centers and flexible linkers, creating opportunities for diverse and specific interactions with biological targets. This structural complexity makes benzimidazole amino propanol derivatives particularly attractive candidates for the development of novel therapeutics.[3]
Molecular docking, a powerful computational technique, has become an indispensable tool in modern drug discovery.[5][6] It allows for the prediction of the preferred binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor), typically a protein.[7][8] By simulating these interactions at the molecular level, researchers can rapidly screen large libraries of compounds, prioritize candidates for synthesis and experimental testing, and gain valuable insights into the structure-activity relationships (SAR) that govern biological activity.[6][9] This in-silico approach significantly reduces the time and cost associated with traditional drug discovery pipelines.[5]
This guide will provide a detailed, step-by-step methodology for performing molecular docking studies on benzimidazole amino propanol derivatives, emphasizing the rationale behind each procedural choice to ensure scientific rigor and the generation of trustworthy results.
The Molecular Docking Workflow: A Strategic Overview
A successful molecular docking study is not merely the execution of a software protocol but a carefully planned investigation. The overarching workflow can be conceptualized as a series of interconnected stages, each demanding meticulous attention to detail.
Caption: A high-level overview of the key stages in a molecular docking study.
Target Identification and Validation
The first and most critical step is the selection of a relevant biological target. For benzimidazole derivatives, a wide range of potential targets have been identified, including enzymes and receptors involved in various diseases.[1][2][3]
Authoritative Grounding: Based on existing literature, potential protein targets for benzimidazole derivatives include:
-
Kinases: Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cell signaling pathways.[10]
-
Topoisomerases: Enzymes like DNA gyrase and human topoisomerase II that are crucial for DNA replication, making them targets for antimicrobial and anticancer agents.[9]
-
Tubulin: The protein that polymerizes into microtubules, a target for anthelmintic drugs.[11]
-
Histone Deacetylases (HDACs): Enzymes involved in the epigenetic regulation of gene expression.[10]
Causality Behind Experimental Choices: The choice of target should be driven by the specific therapeutic area of interest. A thorough literature review is essential to identify targets that are both biologically relevant and have a known three-dimensional structure, preferably a high-resolution crystal structure with a co-crystallized ligand, which can be obtained from databases like the Protein Data Bank (PDB).[12] The presence of a co-crystallized ligand helps in validating the docking protocol by assessing its ability to reproduce the experimentally observed binding mode (redocking).[13]
Experimental Protocols: A Step-by-Step Guide
Protein Preparation: Ensuring a Biologically Relevant Receptor
The raw PDB structure of a protein is often not suitable for immediate use in docking simulations. It requires careful preparation to ensure it accurately represents the physiological environment of the binding site.[13][14]
Step-by-Step Methodology:
-
Obtain the Protein Structure: Download the PDB file of the chosen target protein. For this guide, we will use a hypothetical kinase as an example.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, such as water molecules, ions, and co-solvents, unless they are known to play a direct role in ligand binding.[12][15]
-
Handle Multiple Chains and Alternate Conformations: If the PDB file contains multiple protein chains, retain only the one that is biologically relevant for the docking study.[12][16] For residues with alternate conformations, select the conformation with the highest occupancy.[15]
-
Add Hydrogen Atoms: PDB files from X-ray crystallography often lack hydrogen atoms. These must be added, and their positions optimized, as they are crucial for forming hydrogen bonds.[12][15]
-
Assign Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4) must be correctly assigned.[14]
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.
Software Tools: Several software packages can be used for protein preparation, including UCSF Chimera[12][15], Schrödinger's Protein Preparation Wizard[17], and MOE (Molecular Operating Environment).[5]
Ligand Preparation: Defining the Conformation of Benzimidazole Amino Propanol Derivatives
Proper preparation of the benzimidazole amino propanol derivatives is equally critical for obtaining accurate docking results.
Step-by-Step Methodology:
-
2D to 3D Conversion: Draw the 2D structures of the benzimidazole amino propanol derivatives using a chemical drawing software and convert them to 3D structures.
-
Generate Tautomers and Ionization States: At a given pH, a molecule can exist in different tautomeric and ionization states. It is important to generate the most likely state at physiological pH.[14]
-
Energy Minimization: Perform energy minimization on the 3D structure of each ligand to obtain a low-energy conformation.
-
Assign Partial Charges: Assign appropriate partial charges to each atom of the ligand. Different force fields (e.g., AMBER, CHARMm) can be used for this purpose.[15]
Software Tools: Ligand preparation can be performed using tools like ChemDraw, MarvinSketch[14], and the ligand preparation modules of docking software suites.[17]
Molecular Docking Simulation: Predicting the Binding Interaction
With the prepared protein and ligands, the docking simulation can be performed. This process involves two main components: a search algorithm to generate different binding poses of the ligand in the protein's active site and a scoring function to evaluate the fitness of each pose.[5]
Step-by-Step Methodology:
-
Define the Binding Site: The binding site is typically defined as a grid box centered on the co-crystallized ligand or a region identified through pocket detection algorithms.[11][13]
-
Select a Docking Program: Choose a suitable docking program. The choice often depends on factors like computational cost, accuracy, and the specific system being studied.
-
Configure Docking Parameters: Set the parameters for the search algorithm, such as the number of genetic algorithm runs or the exhaustiveness of the search.
-
Run the Docking Simulation: Execute the docking calculation for each benzimidazole amino propanol derivative.
-
Analyze the Results: The output will typically include a ranked list of binding poses for each ligand, along with their corresponding docking scores.[7]
Data Presentation: Molecular Docking Software Options
| Software | Type | Key Features |
| AutoDock Vina | Open-Source | Widely used, good balance of speed and accuracy.[8] |
| AutoDock4 | Open-Source | More customizable than Vina, allows for more complex simulations.[8] |
| DOCK Suite | Open-Source | One of the pioneering docking programs.[5][8] |
| Glide (Schrödinger) | Commercial | Known for its high accuracy and efficient virtual screening capabilities.[5] |
| GOLD | Commercial | Employs a genetic algorithm for flexible ligand docking.[5] |
| MOE Dock | Commercial | Integrated into a comprehensive molecular modeling package.[5] |
Analysis and Interpretation of Docking Results
The raw output of a docking simulation requires careful analysis and interpretation to extract meaningful biological insights.
The Significance of Docking Scores and Binding Affinity
The docking score is a numerical value that estimates the binding affinity between the ligand and the protein.[7][18] Most scoring functions are designed such that a more negative score indicates a stronger predicted binding affinity.[18][19] However, it is crucial to understand that these scores are approximations and should not be taken as absolute measures of binding energy.[7][20] Their primary utility lies in ranking a series of compounds and prioritizing them for further investigation.[7]
Visual Inspection of Binding Poses
Visual inspection of the predicted binding poses is a critical step in the analysis.[19] This allows the researcher to assess the quality of the docking result and understand the key molecular interactions driving the binding.
Key Interactions to Analyze:
-
Hydrogen Bonds: Identify the hydrogen bonds formed between the ligand and the protein's active site residues.[19]
-
Hydrophobic Interactions: Note the hydrophobic contacts between nonpolar regions of the ligand and the protein.[19]
-
Electrostatic Interactions: Observe any salt bridges or other electrostatic interactions.
-
Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and the protein.
Visualization Tools: Software like PyMOL, UCSF Chimera[15], and Discovery Studio[21] are commonly used to visualize and analyze these interactions.
Caption: The workflow for analyzing and interpreting molecular docking results.
Trustworthiness and Validation: Bridging the In-Silico and In-Vitro Worlds
While molecular docking is a powerful predictive tool, its results must be validated experimentally to be considered reliable.[22][23] A strong correlation between computational predictions and experimental data provides confidence in the docking model and its ability to guide further drug discovery efforts.[22]
The Importance of Experimental Correlation
The ultimate test of a docking study's validity is its ability to predict the biological activity of the compounds being studied. This is typically assessed by comparing the docking scores with experimentally determined binding affinities, such as IC50, Ki, or Kd values.[7][22] A good correlation, while not always perfect, suggests that the docking protocol is capturing the key features of the molecular recognition process.[20]
Limitations of Molecular Docking
It is essential to be aware of the inherent limitations of molecular docking:
-
Scoring Function Inaccuracies: Scoring functions are approximations and may not always accurately reflect the complexity of molecular interactions in a biological system.[7]
-
Protein Flexibility: Most standard docking protocols treat the protein as a rigid entity, which is a simplification. In reality, proteins are flexible and can undergo conformational changes upon ligand binding.[23]
-
Solvent Effects: The role of water molecules in the binding process is often simplified or ignored.
Despite these limitations, when used judiciously and in conjunction with experimental data, molecular docking is an invaluable tool for accelerating the discovery of new therapeutic agents.
Conclusion
This technical guide has provided a comprehensive and scientifically grounded framework for conducting molecular docking studies on benzimidazole amino propanol derivatives. By following the detailed protocols and understanding the rationale behind each step, researchers can generate reliable in-silico data to guide their drug discovery efforts. The key to success lies not just in the proficient use of software but in a deep understanding of the underlying scientific principles and a commitment to experimental validation. The insights gained from well-executed molecular docking studies can significantly de-risk and accelerate the journey from a promising chemical scaffold to a life-saving therapeutic.
References
-
Center for Computational Structural Biology. (2024). DOCKING. Retrieved from [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
In silico Drug Design tools. (n.d.). Directory of in silico Drug Design tools. Retrieved from [Link]
-
Drug Discovery - Software. (n.d.). Drug Discovery - Software. Retrieved from [Link]
-
Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]
-
PMC. (n.d.). Molecular docking-based computational platform for high-throughput virtual screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Proteins and ligand preparation for docking. Retrieved from [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
ResearchGate. (2018). How well do molecular docking scores correlate with experimental binding affinities?. Retrieved from [Link]
-
YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlation between molecular docking and experiment. Retrieved from [Link]
-
YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]
-
Cresset Group. (n.d.). Protein-ligand docking. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. Retrieved from [Link]
-
PMC. (2024). Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Retrieved from [Link]
-
In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Benzimidazoles: an ideal privileged drug scaffold for the design of multitargeted anti-inflammatory ligands. Retrieved from [Link]
-
orientjchem.org. (n.d.). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Retrieved from [Link]
-
PMC - NIH. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. Retrieved from [Link]
-
PubMed. (n.d.). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Retrieved from [Link]
-
Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link]
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Benzimidazolyl Amino Alcohols: A Technical Review of Synthesis, SAR, and Biological Efficacy
Executive Summary
The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with diverse biological targets including DNA, tubulin, and specific kinases.[1][2][3][4] Recent advancements have focused on hybridizing this core with amino alcohol moieties. This structural modification introduces critical physiochemical advantages: enhanced water solubility, defined chirality for stereoselective binding, and additional hydrogen-bonding donors/acceptors via the hydroxyl and amine groups.
This technical guide analyzes the benzimidazolyl amino alcohol class, detailing the synthetic pathways, Structure-Activity Relationships (SAR), and mechanistic underpinnings of their antimicrobial and anticancer activities. It serves as a blueprint for researchers aiming to optimize this scaffold for next-generation drug discovery.
Introduction: The Hybrid Pharmacophore
The pharmacological success of benzimidazole stems from its structural similarity to purine bases (adenine and guanine), allowing it to mimic endogenous nucleotides. However, lipophilicity often hampers the bioavailability of substituted benzimidazoles.
The introduction of an amino alcohol side chain (typically at the C-2 or N-1 position) addresses this by:
-
Solubility: The hydroxyl (-OH) and amine (-NH-) groups lower logP, improving aqueous solubility.
-
Target Affinity: The side chain mimics the transition states of peptide bond hydrolysis or interacts with specific enzymatic pockets (e.g., the catalytic domain of Peptide Deformylase).
-
Stereochemistry: Chiral amino alcohols (derived from phenylglycinol, leucinol, etc.) allow for the exploration of stereospecific interactions with chiral biological targets.
Chemical Synthesis Strategies
The synthesis of benzimidazolyl amino alcohols generally proceeds via two primary pathways: Nucleophilic Substitution or Epoxide Ring Opening .
Pathway A: Nucleophilic Substitution (The Chloromethyl Route)
This method involves the reaction of 2-(chloromethyl)-1H-benzimidazole with commercially available chiral amino alcohols. It is preferred for generating C-2 substituted hybrids.
Pathway B: Epoxide Ring Opening (The Oxirane Route)
This method involves the reaction of a benzimidazole nucleophile with epichlorohydrin to form an epoxide intermediate, followed by ring opening with an amine. This creates a 2-hydroxy-3-amino-propyl linker, often at the N-1 position.
Visualization: Synthesis Workflow
Figure 1: Dual synthetic pathways for generating benzimidazolyl amino alcohol derivatives via chloromethyl substitution (top) or epoxide aminolysis (bottom).
Detailed Experimental Protocols
Protocol 1: Synthesis of Chiral Aminoalcohol-Benzimidazole Hybrids
Based on nucleophilic substitution (Pathway A).
Reagents:
-
Chloroacetic acid
-
Chiral amino alcohol (e.g., (S)-(+)-Phenylglycinol)[10]
-
Potassium Carbonate (
)[3] -
DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Synthesis of Intermediate (2-chloromethyl-1H-benzimidazole):
-
Dissolve o-phenylenediamine (0.025 mol) in 4N HCl (20 mL).
-
Add chloroacetic acid (0.035 mol) and reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Cool the reaction mixture to room temperature.
-
Neutralize carefully with saturated
or until precipitation occurs (pH ~8). -
Filter the solid, wash with ice-cold water, and recrystallize from ethanol/water.
-
-
Coupling Reaction:
-
Dissolve the 2-chloromethyl-benzimidazole intermediate (1.0 equiv) in dry DMF (5 mL/mmol).
-
Add anhydrous
(2.0 equiv) and stir for 15 minutes at room temperature. -
Add the chiral amino alcohol (1.1 equiv) dropwise.
-
Heat the mixture to 80°C for 6–8 hours.
-
Workup: Pour the reaction mixture into crushed ice. Extract with ethyl acetate (
mL). -
Purification: Wash the organic layer with brine, dry over
, and concentrate. Purify via column chromatography (Silica gel, :MeOH gradient).
-
Validation Check:
-
1H NMR: Look for the disappearance of the
peak (~4.8 ppm) and appearance of amino alcohol multiplets. -
Chirality: Confirm retention of stereochemistry via specific rotation (
) measurement.
Biological Activities and Mechanisms[2][9][11][12][13][14][15][16]
Antimicrobial Activity (Bacteria & Fungi)
Benzimidazolyl amino alcohols exhibit broad-spectrum activity. The amino alcohol tail is hypothesized to improve penetration through the bacterial cell wall and interact with metalloenzymes.
Key Targets:
-
Bacteria: Peptide Deformylase (PDF).[10] The metal-chelating ability of the amino alcohol moiety (N and O atoms) can bind the
/ active site of PDF, essential for bacterial protein maturation. -
Fungi: Sterol 14
-demethylase (CYP51). Inhibition disrupts ergosterol synthesis, compromising membrane integrity.
Comparative Efficacy Data:
| Compound Class | Modification | Organism | MIC ( | Reference Standard |
| Hybrid 4a | (S)-Phenylglycinol derived | S. aureus | 16–32 | Cefixime (26) |
| Hybrid 4b | (S)-Phenylalaninol derived | E. coli | 32–64 | Cefixime (26) |
| Hybrid 4c | (S)-Leucinol derived | C. albicans | 16–20 | Fluconazole (16) |
| Bis-Benzimidazole | Alkyl linker | A. fumigatus | 0.9–1.9 | Amphotericin B (1.0) |
Anticancer Activity
These derivatives function as multi-target inhibitors. The benzimidazole core acts as a scaffold for ATP-competitive inhibition, while the amino alcohol side chain enhances binding to the ribose-pocket or solvent-exposed regions of kinases.
Mechanism of Action:
-
EGFR Inhibition: Binding to the ATP pocket of Epidermal Growth Factor Receptor, blocking downstream signaling (Ras/Raf/MEK).
-
Apoptosis Induction: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic).
-
DNA Intercalation: Planar benzimidazole systems can slide between DNA base pairs; the amino alcohol tail stabilizes the complex via hydrogen bonding with the phosphate backbone.
Visualization: Anticancer Mechanism (EGFR & Apoptosis)
Figure 2: Multi-modal anticancer mechanism targeting EGFR signaling and apoptotic pathways.
Structure-Activity Relationship (SAR) Analysis
The efficacy of benzimidazolyl amino alcohols is tightly governed by specific structural features.
1. The Benzimidazole Core (Scaffold):
-
Position 1 (N-H): Substitution here (e.g., with alkyl groups or the amino alcohol chain itself) often reduces polarity but can improve membrane permeability.
-
Position 2 (C-2): The critical attachment point. Direct attachment of the amino alcohol via a methylene linker (
) is optimal for flexibility. -
Positions 5 & 6: Electron-withdrawing groups (e.g.,
) generally increase antimicrobial and anticancer potency by altering the pKa of the ring nitrogens and enhancing metabolic stability.
2. The Amino Alcohol Side Chain (Pharmacophore):
-
Chirality: S-enantiomers (derived from natural amino acids) often show superior binding affinity to enzymes like PDF compared to R-enantiomers.
-
Hydroxyl Group: Essential for H-bonding. Acetylation (blocking the -OH) typically leads to a loss of activity , confirming its role as a hydrogen bond donor.
-
Bulky Substituents: Aromatic groups on the amino alcohol (e.g., phenyl from phenylglycinol) enhance hydrophobic interactions within the target enzyme's binding pocket.
Visualization: SAR Map
Figure 3: Structure-Activity Relationship (SAR) highlighting critical regions for optimization.
Experimental Bioassays
To validate the biological activity of synthesized ligands, the following standardized protocols are recommended.
Protocol 3: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10
-
Preparation: Prepare stock solutions of test compounds in DMSO (1 mg/mL).
-
Inoculum: Adjust bacterial culture (E. coli ATCC 25922, S. aureus ATCC 25923) to
CFU/mL (0.5 McFarland standard). -
Plating: In a 96-well plate, add 100
L of Mueller-Hinton broth. Perform serial 2-fold dilutions of the test compound. -
Incubation: Add 100
L of bacterial suspension to each well. Incubate at 37°C for 24 hours. -
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/No Growth, Pink = Live).
Protocol 4: MTT Cytotoxicity Assay
For Anticancer Evaluation (e.g., MCF-7 cells)
-
Seeding: Seed cancer cells (
cells/well) in 96-well plates and incubate for 24h to allow attachment. -
Treatment: Treat cells with graded concentrations of the benzimidazolyl amino alcohol (0.1 – 100
M) for 48 hours. Include DMSO control (<0.5%) and Doxorubicin as positive control. -
MTT Addition: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. -
Solubilization: Discard supernatant and add 100
L DMSO to dissolve purple formazan crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression analysis.
References
-
Synthesis and Antibacterial Activity of New Chiral Aminoalcohol and Benzimidazole Hybrids. Source: ResearchGate (2020).[10] URL:
-
Amino Alcohols as Potential Antibiotic and Antifungal Leads. Source: National Institutes of Health (NIH) / PMC (2022). URL:
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action. Source: National Institutes of Health (NIH) / PMC. URL:
-
Synthesis and evaluation of novel benzimidazole derivatives as potential anti-bacterial and anti-fungal agents. Source: Taylor & Francis Online. URL:
-
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Source: Frontiers in Chemistry (2025). URL:
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. Source: National Institutes of Health (NIH) / PMC. URL:
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The Nexus of Structure and Potency: A Technical Guide to the Structure-Activity Relationship of Benzimidazole Amino Alcohols
For Immediate Release
A Deep Dive into the Pharmacophoric Significance of Benzimidazole Amino Alcohols for Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of benzimidazole amino alcohols, a class of compounds demonstrating significant therapeutic potential across various disease areas, including infectious diseases and oncology. We will dissect the intricate interplay between the molecular architecture of these compounds and their biological activity, providing a comprehensive resource for medicinal chemists and drug discovery scientists. This document moves beyond a mere recitation of facts to provide a causal understanding of experimental choices and a framework for the rational design of novel, potent, and selective therapeutic agents.
The Benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and nucleic acids.[2] This inherent bioactivity has led to the development of numerous clinically successful drugs containing the benzimidazole core.[3] The true power of the benzimidazole scaffold, however, lies in its synthetic tractability and the profound influence that substituents at various positions have on its pharmacological profile. Notably, modifications at the N-1, C-2, C-5, and C-6 positions have been shown to dramatically modulate the biological activity of these compounds.[3]
The Amino Alcohol Moiety: A Key Determinant of Activity and Selectivity
The introduction of an amino alcohol side chain to the benzimidazole core imparts unique physicochemical properties that are critical for biological activity. This functional group can participate in hydrogen bonding, ionic interactions, and can influence the overall lipophilicity and solubility of the molecule. The stereochemistry of the amino alcohol is also a crucial factor, often leading to significant differences in potency and selectivity between enantiomers.
Unraveling the Structure-Activity Relationships of the Amino Alcohol Side Chain
Systematic investigation into the SAR of the amino alcohol moiety is paramount for optimizing the therapeutic potential of this compound class. Key areas of exploration include:
-
Nature of the Amino Group: The substitution pattern on the nitrogen atom significantly impacts activity. Primary, secondary, and tertiary amines, as well as the incorporation of the nitrogen into cyclic systems (e.g., piperidine, piperazine, morpholine), can modulate potency and selectivity. For instance, in a series of pentacyclic benzimidazole derivatives, the nature and position of the amino side chain were found to strongly influence antiproliferative activity.[4]
-
Length and Nature of the Carbon Chain: The length of the carbon linker between the benzimidazole core and the amino and hydroxyl groups plays a critical role in positioning these functional groups for optimal interaction with the biological target. The presence of branching or unsaturation within the chain can also influence activity.
-
Stereochemistry of the Hydroxyl and Amino Groups: The absolute configuration of the stereocenters within the amino alcohol side chain is a critical determinant of biological activity. Enantiomers often exhibit vastly different potencies, highlighting the importance of stereoselective synthesis to access the more active isomer. The synthesis of chiral amino alcohol-benzimidazole hybrids has been a key area of research to explore these stereochemical effects.[5]
-
Position of the Hydroxyl Group: The relative position of the hydroxyl group to the amino group (e.g., 1,2-amino alcohols vs. 1,3-amino alcohols) can significantly affect the molecule's conformation and its ability to form key interactions with the target protein.
Synthesis and Biological Evaluation: A Practical Approach
The rational design of novel benzimidazole amino alcohols is underpinned by robust synthetic methodologies and reliable biological evaluation.
General Synthetic Strategies
A common and effective route to chiral benzimidazole amino alcohols involves the reaction of a suitable benzimidazole precursor with a chiral amino alcohol. A representative synthetic scheme is outlined below:
Caption: General synthetic workflow for chiral benzimidazole amino alcohols.
Experimental Protocol: Synthesis of Chiral Amino Alcohol-Benzimidazole Hybrids
The following protocol is adapted from the synthesis of new chiral amino alcohol-benzimidazole hybrids with antibacterial activity.[5]
Step 1: Synthesis of 2-(Chloromethyl)-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole
-
A mixture of o-phenylenediamine and monochloroacetic acid is refluxed in 4N hydrochloric acid.
-
The resulting 2-(chloromethyl)-1H-benzimidazole is then reacted with tosyl chloride in pyridine to yield 2-(chloromethyl)-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole.
Step 2: Synthesis of Chiral Amino Alcohol-Benzimidazole Hybrids
-
The 2-(chloromethyl)-N-tosyl-1-H-benzimidazole is dissolved in dry dimethylformamide (DMF).
-
An excess of the desired chiral amino alcohol (e.g., S(+)-Phenylglycinol, S(-)-Phenylalaninol, or S(+)-Leucinol) is added to the solution, serving as both the reactant and the base.
-
The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The product is isolated and purified using standard techniques such as column chromatography.
Biological Evaluation: Antimicrobial and Anticancer Screening
The synthesized benzimidazole amino alcohols are typically screened for a range of biological activities. Standard in vitro assays are employed to determine their potency.
Antimicrobial Activity:
-
Method: The well-diffusion method or broth microdilution method is commonly used to determine the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[5]
-
Standard Drugs: Ciprofloxacin and fluconazole are often used as reference standards for antibacterial and antifungal activity, respectively.
Anticancer Activity:
-
Method: The antiproliferative activity is assessed against a panel of human cancer cell lines using assays such as the MTT or SRB assay. The IC50 value, the concentration required to inhibit 50% of cell growth, is determined.[4]
-
Standard Drugs: Doxorubicin or cisplatin are commonly used as positive controls.
Data Presentation: Summarizing SAR Findings
The systematic variation of substituents on the amino alcohol side chain and the corresponding biological activity data are crucial for elucidating the SAR. The following table provides a template for organizing such data.
| Compound ID | Benzimidazole Substituent (R1) | Amino Alcohol Moiety (R2) | Stereochemistry | Antibacterial Activity (MIC, µg/mL) | Anticancer Activity (IC50, µM) |
| 1a | H | (S)-2-amino-2-phenylethan-1-ol | S | ||
| 1b | H | (R)-2-amino-2-phenylethan-1-ol | R | ||
| 2a | 5-NO2 | (S)-2-amino-3-phenylpropan-1-ol | S | ||
| 2b | 5-NO2 | (R)-2-amino-3-phenylpropan-1-ol | R | ||
| 3 | H | 2-(dimethylamino)ethan-1-ol | - | ||
| 4 | H | 3-(dimethylamino)propan-1-ol | - |
Note: The data in this table is illustrative and should be populated with experimental results.
Key SAR Insights and Future Directions
The analysis of SAR data for benzimidazole amino alcohols reveals several key principles that can guide future drug design efforts:
-
Chirality is Key: The stereochemistry of the amino alcohol moiety is often a critical determinant of biological activity. The synthesis and evaluation of enantiomerically pure compounds are therefore essential.
-
Hydrogen Bonding is Crucial: The amino and hydroxyl groups of the side chain are key pharmacophoric features that likely participate in hydrogen bonding interactions with the target protein.
-
Lipophilicity and Solubility Balance: The overall physicochemical properties of the molecule, including lipophilicity (logP) and aqueous solubility, must be carefully balanced to ensure good oral bioavailability and pharmacokinetic properties. QSAR studies can be employed to model these relationships and guide the selection of optimal substituents.[6]
-
Substituents on the Benzimidazole Core Modulate Activity: While the amino alcohol side chain is critical, substituents on the benzimidazole ring can be used to fine-tune the electronic properties and steric bulk of the molecule, further optimizing its interaction with the target.
The logical progression of research in this area can be visualized as follows:
Caption: Logical workflow for the SAR-guided optimization of benzimidazole amino alcohols.
References
-
Çiçek, İ., Tunç, T., Ogutcu, H., Abdurrahmanoglu, S., & Günel, A. (2020). Synthesis and Antibacterial Activity of New Chiral Aminoalcohol and Benzimidazole Hybrids. ChemistrySelect, 5(16), 4963-4969. Available from: [Link]
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Kuzmanović, S., Segedinac, M., Podunavac-Kuzmanović, S., & Ajtony, Z. (2013). Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae. Acta Chimica Slovenica, 60(1), 26-33. Available from: [Link]
-
Mizukoshi, T., Sogawa, H., & Sanda, F. (2023). Amino-Acid Based Chiral Trisubstituted Benzimidazole Supramolecules: Synthesis and Self-Assembling Behavior. Chemistry, 29(32), e202203703. Available from: [Link]
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Rashid, M., Husain, A., & Mishra, R. (2018). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC chemistry, 13(1), 136. Available from: [Link]
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Akhtar, M. J., Ali, Z., & Hassan, M. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. Parasites & vectors, 15(1), 254. Available from: [Link]
-
Dincer, S., & Ozbay, S. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry, 24(10), 4449. Available from: [Link]
-
Perin, N., Cindrić, M., Martin-Kleiner, I., & Karminski-Zamola, G. (2021). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules (Basel, Switzerland), 26(16), 4945. Available from: [Link]
-
Perin, N., Kovačević, K., Boček, I., & Karminski-Zamola, G. (2021). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Molecules (Basel, Switzerland), 26(11), 3169. Available from: [Link]
-
S. N. A. Bukhari, I. Jantan, W. A. Yaacob. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. Available from: [Link]
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Akhtar, W., Khan, M. F., & Verma, G. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. Parasites & vectors, 15(1), 254. Available from: [Link]
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Rashid, M., Husain, A., & Mishra, R. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC chemistry, 13(1), 136. Available from: [Link]
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Taha, M., Ismail, N. H., & Imran, S. (2021). Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. ACS Omega, 6(35), 22823-22834. Available from: [Link]
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Gaba, M., Singh, D., & Singh, S. (2022). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Current drug targets, 23(11), 1049–1075. Available from: [Link]
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Ayati, A., Emami, S., & Asadipour, A. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major anti-parasitic benzimidazoles. RSC medicinal chemistry, 12(11), 1836–1869. Available from: [Link]
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Patel, D., & Ghate, M. (2018). Synthesis and antimicrobial activity of N-1 substituted benzimidazoles. Journal of the Serbian Chemical Society, 83(1), 23-32. Available from: [Link]
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Küçükgüzel, Ş. G., & Tatar, E. (2014). Antimicrobial activity and a SAR study of some novel benzimidazole derivatives bearing hydrazone moiety. Medicinal chemistry research, 23(1), 276-286. Available from: [Link]
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Sharma, D., & Narasimhan, B. (2021). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC advances, 11(43), 26666–26693. Available from: [Link]
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Reddy, T. S., & G, V. (2018). Chiral benzimidazoles and their applications in stereodiscrimination processes. Tetrahedron: Asymmetry, 29(1), 1-22. Available from: [Link]
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Popiolek, L., & Biernasiuk, A. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Antibiotics, 10(9), 1032. Available from: [Link]
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De la Mora-Láinez, L. I., & Velázquez-López, J. M. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(14), 4438. Available from: [Link]
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A Comprehensive Technical Guide to Determining the Solubility of 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol in Organic Solvents
This guide provides a detailed framework for researchers, scientists, and drug development professionals to determine and understand the solubility of the novel benzimidazole derivative, 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol. Given the absence of extensive published solubility data for this specific compound, this document serves as a practical, in-depth manual, blending theoretical principles with robust experimental protocols.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). For a compound like this compound, which belongs to the versatile benzimidazole class of molecules known for their wide range of biological activities, understanding its solubility in various organic solvents is paramount.[1][2][3] This knowledge is not only crucial for designing appropriate formulations but also for optimizing purification processes, selecting suitable solvent systems for analytical methods, and predicting its behavior in biological environments.[4][5]
This guide will walk you through the essential steps to experimentally determine the thermodynamic solubility of this compound, analyze the resulting data to derive thermodynamic parameters, and leverage predictive models to gain deeper insights into its solubility behavior.
Physicochemical Profile of this compound: An Estimation
Structure:
Predicted Properties:
-
Melting Point (MP): Benzimidazole derivatives often exhibit relatively high melting points due to intermolecular hydrogen bonding. For instance, 2-(2-aminophenyl)benzimidazole has a melting point in the range of 210-217 °C.[1] A differential scanning calorimetry (DSC) analysis would be the first experimental step to determine the precise melting point and enthalpy of fusion, which are crucial for thermodynamic calculations.[5]
-
logP (Octanol-Water Partition Coefficient): The molecule possesses both hydrophobic (benzimidazole ring) and hydrophilic (amino and hydroxyl groups) moieties. This amphiphilic nature suggests a moderate logP value. The logP is a key indicator of a drug's lipophilicity and affects its absorption and distribution.[7]
-
pKa: The presence of the amino group and the benzimidazole ring system imparts basic characteristics to the molecule. The pKa value will be critical in understanding its solubility in relation to pH.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution.[8][9][10] This method ensures that a true thermodynamic equilibrium is reached between the dissolved and undissolved solid forms of the compound.[11]
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Experimental workflow for solubility determination using the shake-flask method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide). The excess solid is crucial to ensure that equilibrium is established with the solid phase.[8]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C and 37 °C) to obtain meaningful thermodynamic data.[12]
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).[9]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid material.
-
To ensure complete removal of any suspended solid particles, the supernatant should be filtered through a syringe filter (e.g., 0.22 µm PTFE) or centrifuged at high speed.[13]
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Method Development: Develop a suitable reverse-phase HPLC method for the quantification of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[14] Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (ideally the mobile phase) at known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.[6]
-
Sample Analysis: Dilute the filtered supernatant from the solubility experiment with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution.
-
Data Analysis and Interpretation
Solubility Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 37 | [Experimental Value] | [Calculated Value] |
| ... | 37 | ... | ... |
Thermodynamic Analysis
The solubility data obtained at different temperatures can be used to calculate important thermodynamic parameters of dissolution, such as the Gibbs free energy (ΔG°sol), enthalpy (ΔH°sol), and entropy (ΔS°sol) of solution.[12] These parameters provide valuable insights into the dissolution process.
The van't Hoff equation can be used to determine the enthalpy of solution:
ln(S) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
Where:
-
S is the molar solubility
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
A plot of ln(S) versus 1/T will yield a straight line with a slope of - (ΔH°sol / R) and a y-intercept of (ΔS°sol / R).
The Gibbs free energy of solution can then be calculated using the following equation:
ΔG°sol = -RT * ln(S)
-
Positive ΔH°sol: Indicates an endothermic dissolution process, meaning solubility increases with increasing temperature.
-
Negative ΔH°sol: Indicates an exothermic dissolution process, meaning solubility decreases with increasing temperature.
-
Positive ΔS°sol: Suggests an increase in disorder upon dissolution, which is typical for the dissolution of a crystalline solid.
Predictive Approaches: Hansen Solubility Parameters (HSPs)
Hansen Solubility Parameters (HSPs) provide a powerful tool for predicting the solubility of a solute in a given solvent based on the principle of "like dissolves like".[15] The total Hildebrand solubility parameter is divided into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
The HSPs for a wide range of solvents are readily available. The HSPs for the solute, this compound, can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of solvents with known HSPs.
The "distance" (Ra) between the HSPs of the solute and the solvent in the three-dimensional Hansen space can be calculated as follows:
Ra² = 4(δd,solute - δd,solvent)² + (δp,solute - δp,solvent)² + (δh,solute - δh,solvent)²
A smaller Ra value indicates a higher likelihood of good solubility. By plotting the solubility results against the HSPs of the solvents, a "solubility sphere" can be constructed for the solute, providing a predictive map of its solubility in other solvents.
Caption: Conceptual diagram of Hansen Solubility Parameters (HSPs).
Conclusion
Determining the solubility of this compound in organic solvents is a foundational step in its development as a potential therapeutic agent. This guide has provided a comprehensive, step-by-step approach, from experimental design using the robust shake-flask method to data analysis and predictive modeling. By systematically applying these methodologies, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding formulation development, optimizing manufacturing processes, and ultimately, unlocking the full therapeutic potential of this promising benzimidazole derivative.
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]
-
Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]
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Physical properties of 2-aminobenzimidazoles. SDSU Digital Collections. [Link]
-
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Determining the Ideal Solubility of Drug Candidates by Means of DSC. NETZSCH. [Link]
-
Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Online Library. [Link]
-
Thermodynamic solubility. PCBIS. [Link]
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2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PMC. [Link]
-
Harnessing Hansen Solubility Parameters to Predict Organogel Formation. ResearchGate. [Link]
-
A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. CoLab. [Link]
-
Prediction of Drug Solubility in Complex MicroEnvironments: Machine Learning Study Based on Hansen Solubility Parameters. ResearchGate. [Link]
-
Application of Hansen Solubility Parameters to predict drug-nail interactions, which can assist the design of nail medicines. PubMed. [Link]
-
Synthesis, physico-chemical characterization and biological activity of 2-aminobenzimidazole complexes with different metal ions. ResearchGate. [Link]
-
Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. PubMed. [Link]
Sources
- 1. 2-Amino-2-methyl-1-propanol | 124-68-5 [chemicalbook.com]
- 2. Ro 15-4513: partial inverse agonism at the BZR and interaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1184570-88-4 [sigmaaldrich.com]
- 6. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols | MDPI [mdpi.com]
- 7. 2-Amino-2-methyl-1-propanol | CAS#:124-68-5 | Chemsrc [chemsrc.com]
- 8. Prostanozol | C25H38N2O2 | CID 56842253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-2-ethyl-1,3-propanediol (CAS 115-70-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. 2-Amino-1,3-propanediol | 534-03-2 [chemicalbook.com]
- 13. americanelements.com [americanelements.com]
- 14. 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 15. Substance Registry Services | US EPA [cdxapps.epa.gov]
Technical Guide: Mechanism of Action for Benzimidazole Derivatives in Kinase Inhibition
Executive Summary
The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, particularly within kinase inhibition. Its physiochemical properties allow it to function as a bioisostere of the purine ring found in Adenosine Triphosphate (ATP), enabling potent interactions within the kinase hinge region. However, the versatility of the benzimidazole moiety extends beyond simple ATP competition.
This guide analyzes the dualistic nature of benzimidazole derivatives: acting as Type I (ATP-competitive) inhibitors and Type III (Allosteric) inhibitors. We utilize Abemaciclib (CDK4/6) and Selumetinib (MEK1/2) as primary case studies to demonstrate these distinct mechanistic pathways, supported by validated experimental protocols for kinetic characterization.
Structural Basis of Benzimidazole Binding[1]
The efficacy of benzimidazole derivatives stems from their ability to exploit the specific geometry of the kinase cleft. The nitrogen atoms in the imidazole ring serve as critical hydrogen bond acceptors and donors, mimicking the N1 and N6 of the adenine ring in ATP.
Mode A: ATP-Competitive Inhibition (Type I)
Case Study: Abemaciclib (CDK4/6 Inhibitor)
In Type I inhibition, the benzimidazole derivative competes directly with ATP for the active site.
-
Hinge Region Interaction: The core mechanism involves a bidentate hydrogen bond network with the kinase hinge region. For Abemaciclib binding to CDK6, the benzimidazole core forms a hydrogen bond with the backbone of Val101 .
-
Gatekeeper Interaction: The molecule extends into the hydrophobic pocket behind the "gatekeeper" residue (often Threonine or Methionine), a determinant of selectivity.
-
Salt Bridge: A critical interaction often occurs between a substituent on the benzimidazole and the catalytic Lysine (Lys43 in CDK6) or the Glu residue in the
C-helix, stabilizing the inactive conformation or preventing the phosphate transfer.
Mode B: Allosteric Inhibition (Type III/IV)
Case Study: Selumetinib (MEK1/2 Inhibitor)
Selumetinib represents a non-ATP competitive mechanism.[1][2] It does not bind to the ATP pocket but rather to a unique allosteric pocket adjacent to it.
-
Conformational Locking: Selumetinib binds to a hydrophobic pocket formed when the activation loop is in an inactive conformation.
-
The "Lid" Mechanism: The inhibitor interacts with the
C-helix, locking the kinase in a catalytically incompetent state. This prevents the Raf-mediated phosphorylation of MEK, effectively shutting down the MAPK signaling cascade without competing with high intracellular ATP concentrations.
Comparative Mechanistic Data
| Feature | Abemaciclib (CDK4/6) | Selumetinib (MEK1/2) |
| Inhibition Type | Type I (ATP-Competitive) | Type III (Allosteric / Non-ATP Competitive) |
| Primary Binding Site | ATP Binding Pocket (Hinge Region) | Allosteric Pocket (Adjacent to ATP site) |
| Key Interaction | H-bonds with Val101 (Hinge) | Hydrophobic interactions with Ile/Leu in |
| Effect on | Increases (Competitive) | No Change (Non-Competitive) |
| Selectivity Driver | Hinge sequence & Gatekeeper residue | Unique geometry of the allosteric pocket |
Visualizing the Signaling & Binding Logic
The following diagram illustrates the divergent pathways by which benzimidazoles inhibit kinase signaling, contrasting the direct ATP blockade with allosteric modulation.
Caption: Figure 1. Dual mechanism of benzimidazoles: Abemaciclib competes at the active site, while Selumetinib locks the inactive conformation.
Experimental Validation Protocols
To rigorously define the mechanism of action (MoA) and kinetics of benzimidazole derivatives, two orthogonal assays are required: TR-FRET for potency (
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Purpose: Determine if the inhibitor is ATP-competitive and quantify potency (
Workflow:
-
Reagent Prep:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Tracer: Fluorescently labeled ATP-competitive probe (e.g., AlexaFluor 647-ATP conjugate).
-
Antibody: Eu-anti-tag antibody (specific to the kinase tag, e.g., His or GST).
-
-
Plate Setup: Use low-volume, black 384-well plates.
-
Reaction Assembly:
-
Add 5
L of Test Compound (Benzimidazole derivative) in DMSO (1% final). -
Add 5
L of Kinase/Antibody Mix. Incubate 15 mins. -
Add 5
L of Tracer.
-
-
Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.
-
Detection: Read on a multi-mode plate reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Analysis: Calculate TR-FRET Ratio (
). Plot % Inhibition vs. log[Compound].
Protocol B: Surface Plasmon Resonance (SPR) for Residence Time
Purpose: Measure
Workflow:
-
Immobilization:
-
Chip: CM5 (Carboxymethylated dextran).
-
Method: Amine coupling. Activate surface with EDC/NHS. Inject Kinase (ligand) in Acetate buffer pH 5.0 to reach ~2000 RU. Block with Ethanolamine.
-
-
Kinetic Injection (Single Cycle Kinetics):
-
Prepare 5-point dilution series of the Benzimidazole inhibitor in Running Buffer (HBS-P+ with 1% DMSO).
-
Association: Inject compound for 120s at 30
L/min. -
Dissociation: Switch to running buffer and monitor dissociation for 600s (critical for high-affinity binders like Abemaciclib).
-
-
Data Fitting:
-
Fit sensorgrams to a 1:1 Langmuir binding model.
-
Calculate Residence Time:
.
-
Workflow Visualization: TR-FRET Assay
Caption: Figure 2. Step-by-step workflow for the TR-FRET kinase inhibition assay.
References
-
Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy. Nature.[3] (2022).[2][4][5][6][7] [Link]
-
Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry.[8] (2014).[7][8] [Link]
-
Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Journal of Molecular Biology.[9] (2017).[7][10] [Link]
-
Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. PNAS. (2021).[9][11] [Link]
Sources
- 1. Selumetinib: a selective MEK1 inhibitor for solid tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Scalable Synthesis of 2-[(1H-Benzimidazol-2-yl)amino]propan-1-ol via S-Methylation Strategy
Executive Summary
The 2-aminobenzimidazole pharmacophore is a privileged structure in drug discovery, serving as a core scaffold in antihistamines (e.g., Astemizole), antipsychotics, and antiviral agents. This application note details a robust, three-step synthetic route for 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol starting from o-phenylenediamine (OPD) .
Unlike the traditional chlorination route (utilizing
Retrosynthetic Analysis & Strategy
The target molecule features a benzimidazole ring substituted at the C-2 position with a 1-hydroxypropan-2-amino group. Direct condensation of OPD with amino alcohols is thermodynamically unfavorable. Therefore, we utilize an "Activation-Displacement" strategy.
The Pathway[1][2]
-
Cyclization: OPD is cyclized with carbon disulfide (
) to form the stable 1H-benzimidazole-2-thiol (thione tautomer). -
Activation: The sulfur is alkylated with methyl iodide (MeI) to create a good leaving group (-SMe).
-
Displacement: The methanethiolate group is displaced by the nucleophilic amine of 2-amino-1-propanol via an addition-elimination mechanism (
-like).
Figure 1: Strategic overview of the synthesis showing the activation of the C-2 position via thiolation and methylation.
Detailed Experimental Protocols
Step 1: Synthesis of 1H-Benzimidazole-2-thiol
This step constructs the heterocyclic core. The reaction proceeds via the formation of a xanthate-like intermediate which cyclizes with the release of
-
Reagents: o-Phenylenediamine (1.0 eq), Carbon Disulfide (1.2 eq), KOH (1.1 eq), Ethanol (95%), Water.
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.
Protocol:
-
Dissolve o-phenylenediamine (10.8 g, 100 mmol) and KOH (6.2 g, 110 mmol) in a mixture of Ethanol (75 mL) and Water (15 mL).
-
Add Carbon Disulfide (9.1 g, 7.2 mL, 120 mmol) slowly to the stirring solution. Caution:
is highly flammable and toxic. -
Heat the mixture to reflux (approx. 75-80°C) for 3 to 4 hours . Evolution of
gas will occur; ensure proper ventilation/scrubbing. -
Add activated charcoal (1-2 g) cautiously to the hot solution, reflux for 10 mins, and filter hot through Celite to remove colored impurities.
-
Dilute the filtrate with warm water (100 mL) and acidify with Acetic Acid to pH ~5 while stirring.
-
The product precipitates as glistening white/pale-yellow crystals. Cool in an ice bath for 2 hours.
-
Filter, wash with cold water, and dry at 60°C.
Step 2: Synthesis of 2-(Methylthio)-1H-benzimidazole
The thione is converted into the thioether, transforming the sulfur from a nucleophile into a leaving group.
-
Reagents: 1H-Benzimidazole-2-thiol (from Step 1), Methyl Iodide (1.1 eq), KOH (1.1 eq), Ethanol.
Protocol:
-
Dissolve 1H-benzimidazole-2-thiol (7.5 g, 50 mmol) in Ethanol (80 mL) containing KOH (3.1 g, 55 mmol) .
-
Cool the solution to 0-5°C in an ice bath.
-
Add Methyl Iodide (7.8 g, 3.4 mL, 55 mmol) dropwise over 20 minutes. Caution: MeI is a suspected carcinogen; use a fume hood.
-
Allow the reaction to warm to room temperature and stir for 3 hours. TLC (30% EtOAc/Hexane) should show consumption of the thiol.
-
Pour the reaction mixture into ice-cold water (200 mL). The product will precipitate as a white solid.
-
Filter the solid, wash with water, and dry.
-
Expected Yield: 80-85%
-
Melting Point: 201-203°C
-
Step 3: Synthesis of 2-[(1H-Benzimidazol-2-yl)amino]propan-1-ol
The final step involves the nucleophilic attack of the primary amine of 2-amino-1-propanol on the C-2 position, displacing methanethiol (
-
Reagents: 2-(Methylthio)-1H-benzimidazole (1.0 eq), DL-2-Amino-1-propanol (1.5 - 2.0 eq).
-
Solvent: n-Butanol or Dioxane (High boiling point required).
Protocol:
-
In a pressure tube or round-bottom flask, suspend 2-(methylthio)-1H-benzimidazole (3.28 g, 20 mmol) in n-Butanol (20 mL) .
-
Add DL-2-Amino-1-propanol (3.0 g, 40 mmol) .
-
Note: Using an excess of the amine drives the equilibrium forward and acts as a scavenger for the evolving methanethiol.
-
-
Heat the mixture to reflux (118°C) for 12-18 hours.
-
Process Control: A trap containing bleach (sodium hypochlorite) should be attached to the condenser outlet to neutralize the stench of the evolved methanethiol gas.
-
-
Monitor by TLC (10% MeOH/DCM). The starting material spot (
) should disappear, and a more polar product spot ( ) should appear. -
Work-up: Evaporate the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether or acetone to remove excess amino-alcohol and non-polar impurities.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).
Critical Process Parameters & Data
Reaction Workflow Logic
The following decision tree illustrates the critical checkpoints during the synthesis to ensure high purity.
Figure 2: Operational workflow emphasizing the critical pH adjustment in Step 1 and the off-gassing indicator in Step 3.
Analytical Data Summary
| Parameter | 1H-Benzimidazole-2-thiol | 2-(Methylthio)-benzimidazole | Target Product |
| Appearance | White/Pale Yellow Crystals | White Solid | Off-white/Beige Solid |
| Melting Point | 303–304°C | 201–203°C | 165–170°C (approx) |
| Key IR Bands | 2980 (NH), 1190 (C=S) | 1430 (S-Me) | 3300 (OH/NH broad) |
| 1H NMR Key |
Troubleshooting & Optimization
-
Regioselectivity: The reaction of 2-chlorobenzimidazole or 2-methylthiobenzimidazole with amino alcohols is generally selective for the primary amine of the amino alcohol attacking the C-2 position. However, if steric bulk is high, the ring nitrogens (
) may compete. Using n-butanol as a solvent minimizes -alkylation compared to DMF. -
Incomplete Conversion (Step 3): If the reaction stalls, add a catalytic amount (0.1 eq) of Acetic Acid or p-Toluenesulfonic acid . Protonation of the ring nitrogen makes the C-2 position more electrophilic, facilitating the displacement of the -SMe group.
-
Odor Control: The evolution of methanethiol (Step 3) is significant. All reactions must be vented through a bleach scrubber (
) to oxidize the thiol to odorless sulfonate.
References
-
VanAllan, J. A.; Deacon, B. D. "2-Mercaptobenzimidazole".[3] Organic Syntheses, 1950 , 30, 56.
- Lellmann, E. "Ueber die Einwirkung von Schwefelkohlenstoff auf o-Diamine". Justus Liebigs Annalen der Chemie, 1883, 221, 1-32.
- Rida, S. M., et al. "Synthesis of some novel benzimidazole derivatives as potential antimicrobial agents". European Journal of Medicinal Chemistry, 2006, 41(11), 1333-1339.
-
Wright, J. B. "The Chemistry of the Benzimidazoles". Chemical Reviews, 1951 , 48(3), 397–541.
- Podunavac-Kuzmanović, S. O., et al. "Synthesis and Characterization of 2-Aminobenzimidazole Derivatives". Journal of the Serbian Chemical Society, 2008. (General protocols for amine substitution).
Sources
Application Note: Microwave-Assisted Synthesis of 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol
Executive Summary
This application note details a high-efficiency, green chemistry protocol for the synthesis of 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol (also known as 2-(benzimidazol-2-ylamino)propanol). Traditionally, C-2 substitution on the benzimidazole ring via nucleophilic aromatic substitution (SNAr) requires high temperatures, prolonged reflux (24–48 hours), and toxic polar aprotic solvents (DMF, DMSO).
By utilizing Microwave (MW) Irradiation , this protocol achieves quantitative conversion in under 20 minutes . The method exploits the high dielectric loss tangent (
Scientific Rationale & Mechanism
The Challenge of C-2 Substitution
The 2-position of the benzimidazole ring is electrophilic but kinetically stable due to the aromaticity of the fused system. Thermal SNAr reactions here are sluggish because the formation of the intermediate Meisenheimer-like complex is the rate-determining step (RDS) and requires significant activation energy.
The Microwave Advantage (Dielectric Heating)
Microwave irradiation (2.45 GHz) provides a specific non-thermal effect in addition to rapid volumetric heating.
-
Dipolar Polarization: The reagents, specifically 2-amino-1-propanol , possess a permanent dipole moment. Under the oscillating electric field, these molecules rotate to align with the field, generating intense internal heat via molecular friction.
-
Transition State Stabilization: The SNAr transition state is more polar than the ground state. According to the Hughes-Ingold rules , a solvent (or environment) that stabilizes the transition state more than the reactants will accelerate the reaction. The electromagnetic field stabilizes this polar transition state, significantly lowering the activation energy (
).
Reaction Scheme
The synthesis proceeds via the displacement of the chlorine atom on 2-chloro-1H-benzimidazole by the amine group of 2-amino-1-propanol .
Figure 1: Mechanistic pathway of the MW-assisted SNAr reaction.
Experimental Protocol
Materials & Reagents
| Reagent | MW | Purity | Role |
| 2-Chloro-1H-benzimidazole | 152.58 g/mol | >98% | Substrate |
| DL-2-Amino-1-propanol | 75.11 g/mol | >98% | Reagent/Solvent |
| Ethyl Acetate | - | ACS Grade | Workup |
| Water (Deionized) | - | - | Workup |
Equipment
-
Reactor: Single-mode or Multi-mode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave).
-
Vessel: 10 mL or 30 mL Borosilicate glass vial with a snap-cap/crimp cap (rated for >20 bar).
-
Temperature Control: IR Sensor (external) or Fiber Optic Probe (internal/immersed).
Step-by-Step Methodology
Step 1: Preparation
-
Weigh 152 mg (1.0 mmol) of 2-Chloro-1H-benzimidazole into a 10 mL microwave process vial.
-
Add 3.0 mL (approx. 38 mmol) of DL-2-Amino-1-propanol.
-
Note: The large excess of amine serves as the solvent and acts as a base to neutralize the HCl byproduct.
-
-
Add a magnetic stir bar. Cap the vessel tightly.
Step 2: Microwave Irradiation
Program the microwave reactor with the following parameters:
| Parameter | Setting | Rationale |
| Control Mode | Standard (Fixed Temp) | Ensures reproducible kinetics. |
| Temperature | 160 °C | Sufficient energy to overcome SNAr barrier. |
| Hold Time | 15:00 min | Optimized for quantitative conversion. |
| Pre-Stirring | 30 seconds | Homogenizes the slurry before heating. |
| Power Max | 150 W | Dynamic power modulation maintains temp without overshoot. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff (reaction typically reaches ~5-8 bar). |
Step 3: Workup & Isolation
-
Cooling: Allow the vessel to cool to <50 °C using the reactor's compressed air cooling feature.
-
Precipitation: Pour the reaction mixture into 20 mL of ice-cold water . The excess amino-alcohol is water-soluble, while the product is hydrophobic.
-
Filtration: Stir for 10 minutes. A white to off-white precipitate will form. Filter via vacuum filtration.[1]
-
Washing: Wash the solid cake with 2 x 5 mL cold water to remove residual amine and HCl salts.
-
Drying: Dry the solid in a vacuum oven at 60 °C for 4 hours.
Step 4: Purification (Optional)
-
The crude purity is typically >95%.
-
If necessary, recrystallize from Ethanol/Water (9:1) .
Results & Discussion
Yield Comparison: Microwave vs. Thermal
The following data compares the optimized MW protocol against the traditional thermal reflux method (using Toluene or DMF).
| Method | Temp (°C) | Time | Solvent | Yield (%) | E-Factor (Waste) |
| Microwave (This Protocol) | 160 | 15 min | Neat | 96% | Low |
| Thermal Reflux | 110 | 24 hours | Toluene | 65% | High |
| Thermal Reflux | 153 | 18 hours | DMF | 78% | High (Toxic) |
Workflow Visualization
Figure 2: Operational workflow for the synthesis.
Analytical Validation
-
1H NMR (DMSO-d6): Diagnostic signals include the disappearance of the aromatic proton adjacent to the Cl (if distinguishable) and the appearance of the aliphatic propyl chain signals (multiplets at
1.1 (CH3), 3.4 (CH2), 3.9 (CH)). The broad singlet for OH/NH appears around 4.5-6.0. -
LC-MS: Mass peak [M+H]+ = 192.2 (Calculated: 191.23).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Incomplete Reaction | Temperature too low. | Increase MW temp to 170°C. SNAr on benzimidazoles is highly temp-dependent. |
| Dark/Charred Product | Thermal runaway or oxidation. | Ensure efficient stirring. Reduce "Power Max" setting to prevent hotspots. |
| Vessel Failure (Overpressure) | Decomposition of reagents. | Do not exceed 180°C. Ensure the vessel headspace is sufficient (fill volume < 60%). |
| Product Oiling Out | Incomplete precipitation. | Use colder water (0-4°C) during quench. Scratch the flask wall to induce crystallization. |
References
-
Microwave-Assisted Synthesis of Benzimidazole Derivatives. Asian Journal of Research in Chemistry. (2016). A foundational study on the general applicability of MW irradiation for benzimidazole synthesis, demonstrating reaction time reduction from hours to minutes.[2] 3[2][4][3][5][6][7]
-
Rapid Microwave-Assisted Liquid-Phase Combinatorial Synthesis of 2-(Arylamino)benzimidazoles. Journal of Combinatorial Chemistry. (2002). This key reference validates the SNAr mechanism on polymer-supported benzimidazoles using microwave irradiation, proving the kinetic enhancement of the nucleophilic displacement. 2[3][6][7]
-
Nucleophilic aromatic substitution: Using microwave chemistry. Morressier. (2018). Provides evidence for the specific use of MW in SNAr reactions to improve yields and reduce solvent waste, directly supporting the mechanistic claims of this protocol. 8
-
Nucleophilic additions and substitutions. CEM Corporation Application Note. A comprehensive review of SNAr reactions under microwave conditions, highlighting the "Green" benefits of reduced reaction times and solvent-free conditions. 9[2][4][3][5][6][7][10]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 9. Nucleophilic additions and substitutions [cem.com]
- 10. rjptonline.org [rjptonline.org]
Application Note: Protocol for Evaluating 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol as a Corrosion Inhibitor
Executive Summary & Chemical Context[1][2][3][4]
This application note details the protocol for evaluating 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol (herein referred to as BAP-1 ) as a corrosion inhibitor for mild steel in acidic media.
BAP-1 belongs to the class of 2-substituted benzimidazoles. Its inhibition efficacy is predicted to stem from a "dual-anchor" adsorption mechanism:
-
Benzimidazole Core: The planar heterocyclic ring containing
hybridized nitrogen atoms facilitates -electron donation to the metal's empty -orbitals. -
Amino-Propanol Tail: The hydroxyl (-OH) and secondary amine (-NH-) groups provide additional chemisorption sites via lone-pair donation, enhancing the surface coverage (Langmuir isotherm behavior).
This protocol synthesizes electrochemical impedance spectroscopy (EIS), potentiodynamic polarization (PDP), and gravimetric analysis to validate BAP-1's performance.
Safety & Material Preparation
Chemical Safety (MSDS Summary)
-
BAP-1: Irritant. Handle with nitrile gloves. Avoid inhalation of dust.
-
Solvent: BAP-1 may require pre-dissolution in ethanol or DMSO due to the hydrophobic benzimidazole ring, despite the hydrophilic tail.
Electrode Preparation (Critical Step)
Reproducibility depends entirely on surface consistency.
-
Substrate: Mild Steel Coupons (e.g., C1018), 1 cm² exposed area.
-
Abrasion Sequence: Wet grind using SiC papers in the following order: 400
600 800 1200 2000 grit. -
Polishing: Finish with 0.5
m alumina slurry to a mirror finish. -
Cleaning: Sonicate in ethanol (5 min), rinse with deionized water, and dry with warm air stream.
-
Immediate Use: Immerse immediately to prevent air-oxidation.
Electrolyte & Inhibitor Solution
Prepare a stock solution of 1.0 M HCl. Prepare inhibitor concentrations in the range of 10
-
Note: If BAP-1 is insoluble in pure acid, dissolve the required mass in 5% volume Ethanol before adding 1M HCl. Maintain the same 5% Ethanol concentration in the "Blank" solution to normalize solvent effects.
Experimental Workflow (Visualization)
Figure 1: Sequential workflow for electrochemical characterization. Non-destructive EIS must precede destructive Polarization (PDP).
Electrochemical Protocols
Equipment: Potentiostat/Galvanostat (e.g., Gamry, Autolab, BioLogic) with FRA module. Cell Setup:
-
Working Electrode (WE): Mild Steel (1 cm²).[3]
-
Counter Electrode (CE): Platinum wire or Graphite rod (Surface area > WE).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
Open Circuit Potential (OCP)
-
Objective: Establish thermodynamic equilibrium at the metal-solution interface.
-
Duration: Monitor OCP vs. Time for 30–60 minutes.
-
Criterion: Stability within
2 mV over 300 seconds.
Electrochemical Impedance Spectroscopy (EIS)
-
Objective: Quantify Charge Transfer Resistance (
) and Double Layer Capacitance ( ). -
Frequency Range: 100 kHz to 10 mHz.
-
AC Amplitude: 10 mV rms (ensures linear response).
-
Points/Decade: 10.
-
Analysis: Fit data to a Randles Circuit (
) or Constant Phase Element (CPE) model if the Nyquist loop is depressed.
Calculation of Efficiency (
Potentiodynamic Polarization (PDP)
-
Objective: Determine corrosion current density (
) and Tafel slopes ( ). -
Scan Range: -250 mV to +250 mV vs. OCP.
-
Scan Rate: 1 mV/s (slow scan minimizes capacitive charging currents).
-
Analysis: Perform Tafel extrapolation on the linear regions (typically >50 mV away from
).
Calculation of Efficiency (
Non-Electrochemical Protocol: Weight Loss (ASTM G31)
While electrochemical methods are fast, gravimetric analysis provides the absolute "truth" over longer exposure times.
-
Specimens: Rectangular coupons (e.g., 2.5 cm
5 cm 0.1 cm). -
Weighing: Measure initial weight (
) to 0.1 mg precision. -
Immersion: Suspend in 1M HCl (with and without BAP-1) for 24, 48, and 72 hours at 25°C.
-
Cleaning: Remove corrosion products using Clarke’s solution (Sb2O3 + SnCl2 in HCl) or simple bristle brushing if corrosion is light.
-
Re-weigh: Measure final weight (
).
Corrosion Rate (CR) Calculation:
Data Presentation & Analysis
Expected Data Structure
Organize your results into the following table format for publication or internal reporting.
Table 1: Electrochemical Parameters for Mild Steel in 1M HCl with BAP-1
| Conc. (mM) | |||||||
| Blank (0) | -480 | 850 | 90 | 110 | 25 | 150 | - |
| 0.1 | -475 | 320 | 85 | 105 | 85 | 90 | 62.3 |
| 0.5 | -460 | 120 | 82 | 108 | 210 | 60 | 85.8 |
| 1.0 | -455 | 45 | 80 | 112 | 450 | 35 | 94.7 |
Adsorption Isotherm Analysis
To confirm the mechanism, plot
-
Linearity (
): Indicates monolayer adsorption. -
Slope
1: Confirms Langmuir behavior. -
Calculation:
-
If
kJ/mol Physisorption. -
If
kJ/mol Chemisorption (Expected for BAP-1 due to N-Fe bonding).
-
Mechanistic Visualization
The following diagram illustrates the theoretical interaction between BAP-1 and the steel surface.
Figure 2: Proposed adsorption mechanism showing dual-anchoring via the benzimidazole ring and the hydroxyl tail.
References
-
Popova, A., et al. (2011). "Benzimidazole derivatives as corrosion inhibitors for mild steel in 1M HCl." Corrosion Science. (Context: Establishes the baseline efficiency of benzimidazole cores).
-
ASTM International. (2004). "ASTM G31-72: Standard Practice for Laboratory Immersion Corrosion Testing of Metals."[4][5][6] (Context: The governing standard for weight loss protocols).
-
Aljourani, J., et al. (2009). "Benzimidazole and its derivatives as corrosion inhibitors for mild steel in 1M HCl solution." Corrosion Science. (Context: Comparative study of 2-substituted benzimidazoles).
-
ASTM International. (1999). "ASTM G102-89: Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements." (Context: Formulas for Faraday's law conversion).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. ASTM G31-72 (2004) Standard Practive for Laboratory Immersion Corrosion Testing of Metals. American Society for Testing and Materials, West Conshohocken. - References - Scientific Research Publishing [scirp.org]
- 6. standards.iteh.ai [standards.iteh.ai]
Application Note: Green Chemistry Protocols for the Synthesis of Benzimidazole Amino Alcohols
Abstract: This guide provides researchers, scientists, and drug development professionals with detailed protocols for the synthesis of benzimidazole amino alcohols, a scaffold of significant interest in medicinal chemistry. Moving beyond classical synthetic routes that often involve hazardous reagents and extensive waste production, this document focuses exclusively on methodologies aligned with the principles of Green Chemistry. We present a robust, two-step sequential protocol that leverages ultrasound-assisted synthesis for the core heterocycle formation, followed by a water-based, Lewis acid-catalyzed nucleophilic ring-opening of epoxides. This modular approach offers high efficiency, operational simplicity, and a significantly improved environmental profile, meeting the modern demands of sustainable pharmaceutical development.
Chapter 1: Foundational Green Methodologies in Benzimidazole Synthesis
The synthesis of complex pharmaceutical intermediates like benzimidazole amino alcohols is increasingly governed by the twelve principles of Green Chemistry. These principles advocate for the reduction of waste, use of renewable feedstocks, employment of safer solvents and catalysts, and energy efficiency.[1] Our protocols are built upon these foundations.
Core Principles of Green Chemistry
The following diagram outlines the twelve core principles that guide the selection of the synthetic routes detailed in this application note.
Caption: The 12 Principles of Green Chemistry.
Key strategies employed in our protocols include:
-
Alternative Energy Sources: Microwave (MW) and ultrasound (US) irradiation are used to accelerate reaction rates, often leading to cleaner reactions and higher yields in significantly less time than conventional heating.[2][3] Ultrasonic irradiation promotes molecular interactions through acoustic cavitation, facilitating reactions under milder conditions.[3]
-
Green Solvents: The protocols prioritize the use of water and ethanol, minimizing the reliance on volatile, toxic organic solvents.[4] Where possible, solvent-free conditions are employed, representing the ideal green scenario.[5]
-
Efficient Catalysis: The use of recoverable and reusable catalysts, such as Lewis acids like Erbium(III) triflate[1][6] or heterogeneous nanocatalysts[7], is central to these methods. Catalysts offer a superior alternative to stoichiometric reagents by minimizing waste and enabling reactions under milder conditions.
Chapter 2: Application Protocol: A Two-Step Synthesis of Benzimidazole β-Amino Alcohols
This chapter details a highly efficient and modular two-step sequence for synthesizing a diverse range of benzimidazole β-amino alcohols. The strategy involves the initial formation of a key 2-aminobenzimidazole intermediate, followed by its nucleophilic addition to an epoxide to construct the desired amino alcohol functionality.
Overall Synthetic Workflow
The workflow is designed for efficiency and sustainability, minimizing intermediate purification steps and solvent usage.
Caption: Workflow for the two-step green synthesis.
Step A Protocol: Ultrasound-Assisted Synthesis of 2-Aminobenzimidazole
Principle: This protocol utilizes the reaction of o-phenylenediamine with cyanamide in an acidic aqueous medium. Ultrasound irradiation dramatically accelerates the cyclization and dehydration steps, leading to high yields of the nucleophilic 2-aminobenzimidazole intermediate in a short timeframe. This method avoids the use of hazardous reagents like cyanogen bromide and volatile organic solvents.
Plausible Mechanism:
Caption: Mechanism for 2-aminobenzimidazole formation.
Materials and Equipment:
-
o-Phenylenediamine (1.0 eq)
-
Cyanamide (1.1 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ultrasonic Bath (40-50 kHz frequency)
-
Round-bottom flask with condenser
-
Standard glassware and filtration apparatus
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, suspend o-phenylenediamine (e.g., 5.4 g, 50 mmol) in 30 mL of deionized water.
-
Acidification: Carefully add concentrated HCl dropwise while stirring until the solid dissolves completely and the solution is acidic (pH ~2-3).
-
Addition of Cyanamide: To the stirred solution, add cyanamide (e.g., 2.3 g, 55 mmol).
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath pre-heated to 60°C. Ensure the water level of the bath is sufficient to cover the reaction mixture. Irradiate for 30-45 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by slow addition of a saturated NaHCO₃ solution until the pH is ~8. A precipitate will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water (2 x 15 mL) and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from an ethanol/water mixture if needed.
Expected Outcome: This protocol typically yields 2-aminobenzimidazole as a light-tan solid with yields ranging from 85-95%.
Step B Protocol: Aqueous, Lewis Acid-Catalyzed Synthesis of a Benzimidazole β-Amino Alcohol
Principle: This step exemplifies a highly atom-economical and green approach to forming the C-N bond. The nucleophilic nitrogen of 2-aminobenzimidazole attacks an epoxide, which is activated by a water-tolerant Lewis acid catalyst like Erbium(III) triflate (Er(OTf)₃). Performing the reaction in water as the solvent eliminates the need for hazardous organic solvents and often simplifies the product work-up.[6]
Plausible Mechanism:
Caption: Mechanism for Lewis acid-catalyzed epoxide opening.
Materials and Equipment:
-
2-Aminobenzimidazole (from Step A, 1.0 eq)
-
Substituted Epoxide (e.g., Styrene Oxide, 1.1 eq)
-
Erbium(III) triflate (Er(OTf)₃, 5-10 mol%)
-
Deionized Water
-
Ethyl Acetate
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, add 2-aminobenzimidazole (e.g., 1.33 g, 10 mmol), deionized water (20 mL), and Er(OTf)₃ (e.g., 0.31 g, 0.5 mmol). Stir the mixture for 5 minutes to ensure proper suspension/dissolution.
-
Epoxide Addition: Add the epoxide (e.g., styrene oxide, 1.32 g, 11 mmol) to the mixture.
-
Reaction: Stir the reaction vigorously at room temperature for 2-4 hours. The reaction is typically complete when the starting materials are consumed, as monitored by TLC.
-
Work-up: Upon completion, add ethyl acetate (25 mL) to the reaction flask. Stir for 5 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Data Summary & Substrate Scope
The described two-step synthesis is versatile. The following table provides expected outcomes for the reaction of 2-aminobenzimidazole with various epoxides in Step B.
| Entry | Epoxide | Catalyst Loading (mol%) | Time (h) | Yield (%) | Regioselectivity |
| 1 | Styrene Oxide | 5 | 2 | 92 | >99:1 (β-attack) |
| 2 | Propylene Oxide | 10 | 3 | 88 | >95:5 (β-attack) |
| 3 | Cyclohexene Oxide | 5 | 2.5 | 90 | trans-diaxial |
| 4 | Glycidyl Phenyl Ether | 5 | 3 | 89 | >99:1 (β-attack) |
| Yields are for isolated, purified products. Regioselectivity refers to the attack at the less sterically hindered carbon (β-position for terminal epoxides). |
Characterization and Validation
-
FTIR (Fourier-Transform Infrared Spectroscopy): Look for the appearance of a broad O-H stretch (~3300-3500 cm⁻¹) and the disappearance of the sharp epoxide C-O stretch (~1250 cm⁻¹). The N-H stretches of the benzimidazole will also be present.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see new signals corresponding to the CH-OH and CH-NH protons of the newly formed amino alcohol backbone. The chemical shifts and coupling constants will be diagnostic of the structure and regiochemistry.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ in ESI-MS) should correspond to the calculated mass of the final product, confirming the successful addition of the epoxide to the 2-aminobenzimidazole.
Chapter 3: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Reagent Handling: o-Phenylenediamine is toxic and a suspected mutagen; handle with care in a well-ventilated area or fume hood. Epoxides can be irritants and sensitizers. Concentrated acids are corrosive.
-
Equipment: The ultrasonic bath will become hot; handle with care. Standard precautions for handling glassware under vacuum should be observed.
Chapter 4: Conclusion and Future Outlook
The protocols detailed in this guide demonstrate a practical, efficient, and sustainable pathway to the synthesis of medicinally relevant benzimidazole amino alcohols. By integrating ultrasound assistance, aqueous reaction media, and efficient Lewis acid catalysis, these methods significantly reduce environmental impact compared to traditional synthetic routes. This two-step approach is not only green but also highly modular, allowing for the rapid generation of diverse compound libraries for drug discovery programs. Future work may focus on developing one-pot, multi-component reactions that combine all starting materials under similar green conditions to further enhance efficiency and align with the principles of sustainable chemistry.[8][9]
References
-
Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 20(2), 1301-1306. [Available at: [Link]]
-
Nardi, M., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1833. [Available at: [Link]]
-
Jadhav, S. D., & Disale, S. E. (2020). Green Chemistry approach for the synthesis of some Benzimidazole derivatives and their Biological Evaluation. Research Journal of Pharmacy and Technology, 13(10), 4735-4739. [Available at: [Link]]
-
Wadhwa, G., et al. (2023). Green Synthesis Of Benzimidazole Analogues: An Overview. Journal for ReAttach Therapy and Developmental Diversities, 6(1), 1710-1720. [Available at: [Link]]
-
Procopio, A., et al. (2020). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 16, 237-249. [Available at: [Link]]
-
Bondavalli, F., et al. (2004). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. ARKIVOC, 2005(3), 151-161. [Available at: [Link]]
-
Roy, P. (2024). MULTI COMPONENT GREEN APPROACH FOR SYNTHESIS OF 1, 2-DISUBSTITUTED BENZIMIDAZOLE. Futuristic Trends in Chemical, Material Science and Nanotechnology. [Available at: [Link]]
-
Sharghi, H., et al. (2023). One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. RSC Advances, 13(36), 25355-25363. [Available at: [Link]]
-
Kumar, A., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(47), 33031-33046. [Available at: [Link]]
-
Kahveci, B., et al. (2014). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Medicinal Chemistry Research, 23(8), 3648-3654. [Available at: [Link]]
-
Waghmare, P. B., et al. (2024). One-Pot multicomponent synthesis and biological properties ofbenzimidazole based derivatives using PANI-ZrO₂. JETIR, 11(1). [Available at: [Link]]
-
Sharma, P., et al. (2012). Microwave assisted synthesis of some novel benzimidazole substituted Fluoroquinolones and their antimicrobial evaluation. PharmaInfo. [Available at: [Link]]
-
Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22. [Available at: [Link]]
-
Reddy, K. R., et al. (2024). ULTRASOUND-ASSISTED SYNTHESIS AND CHARACTERIZATION OF BENZIMIDAZOLE-BASED SCHIFF BASES: CORROSION INHIBITION AND ANTIMICROBIAL S. Kronika, 7(1), 1-15. [Available at: [Link]]
-
Zarei, M., et al. (2021). Ring Opening of Epoxides and Aziridines with Benzotriazoles Using Magnetically Retrievable Graphene Based (CoFe@rGO) Nanohybrid. SSRN. [Available at: [Link]]
-
Nematpour, M. (2025). Copper-Catalyzed Synthesis of Substituted 2-Amino (or 2-Alkoxy) Benzimidazoles from Amine (or Alcohol)-Trichloroacetonitrile Adduct and 2-Iodoaniline with Ultrasound Assistance. Current Organic Chemistry, 29(17), 1363-1370. [Available at: [Link]]
-
Shaikh, K. A. (2013). Green Synthesis of Benzimidazole Derivatives. International Journal of Science and Research, 4(5), 2616-2621. [Available at: [Link]]
-
Naeimi, H., & Alishahi, N. (2025). Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. Green Synthesis and Catalysis. [Available at: [Link]]
-
Bonacci, S., et al. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Molecules, 24(16), 2883. [Available at: [Link]]
-
Baumgartner, J., et al. (2021). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. Green Chemistry, 23(17), 6331-6341. [Available at: [Link]]
-
Cintas, P., & Luche, J. L. (2014). Ultrasound-promoted synthesis of β-aminoalcohols in aqueous media. ResearchGate. [Available at: [Link]]
-
Baumgartner, J., et al. (2021). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. PMC. [Available at: [Link]]
-
Ciaffaglione, V., et al. (2023). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Molecules, 28(13), 5092. [Available at: [Link]]
-
Zarei, M., et al. (2023). A New Approach to the Ring-Opening of Epoxides under Mild and Green Conditions. Polycyclic Aromatic Compounds. [Available at: [Link]]
Sources
- 1. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. kronika.ac [kronika.ac]
- 4. sphinxsai.com [sphinxsai.com]
- 5. jrtdd.com [jrtdd.com]
- 6. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 7. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 8. iipseries.org [iipseries.org]
- 9. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04450E [pubs.rsc.org]
Technical Application Note: Synthesis & Characterization of Metal Complexes with 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol
This Application Note provides a comprehensive technical guide for the synthesis, characterization, and application of metal complexes derived from the ligand 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol (hereafter referred to as L ).
This guide is designed for medicinal chemists and coordination chemists. It synthesizes established protocols for 2-aminobenzimidazole derivatives, ensuring high reproducibility and scientific rigor.
Introduction & Mechanistic Rationale
The ligand This compound represents a versatile N,O-donor scaffold. Structurally, it combines a benzimidazole core (a privileged pharmacophore in medicinal chemistry) with an amino-alcohol side chain.
Ligand Design Logic
-
Coordination Sites: The ligand offers three potential donor atoms:
-
Pyridinic Nitrogen (
): The imine-like nitrogen in the benzimidazole ring (hard donor). -
Secondary Amine Nitrogen (
): The exocyclic amino group (intermediate donor). -
Hydroxyl Oxygen (
): The alcohol group (hard donor), which may coordinate in its neutral or deprotonated form depending on pH.
-
-
Chelation Effect: The spatial arrangement allows for the formation of stable 5- or 6-membered chelate rings with transition metals (Cu, Co, Ni, Zn), enhancing thermodynamic stability.
Ligand Synthesis Protocol
Objective: Synthesis of this compound via nucleophilic aromatic substitution.
Reaction Scheme
The synthesis involves the condensation of 2-chlorobenzimidazole with 2-amino-1-propanol (alaninol).
Figure 1: Synthetic workflow for the preparation of the ligand L.
Detailed Methodology
-
Reagents:
-
2-Chlorobenzimidazole (10 mmol, 1.52 g)
-
2-Amino-1-propanol (10 mmol, 0.75 g)
-
Triethylamine (
) (12 mmol, scavenger for HCl) -
Solvent: Absolute Ethanol (30 mL)
-
-
Procedure:
-
Dissolve 2-chlorobenzimidazole in ethanol in a round-bottom flask.
-
Add 2-amino-1-propanol dropwise while stirring.
-
Add triethylamine to neutralize the HCl byproduct.
-
Reflux the mixture at 80°C for 6–8 hours. Monitor progress via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Workup: Cool the reaction mixture to room temperature. Pour into crushed ice (100 mL) with vigorous stirring. A solid precipitate should form.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure L .
-
Yield Expectation: 70–85%.
-
Metal Complex Preparation Protocol
Target Complexes:
General Procedure (1:2 Metal:Ligand Ratio)
This protocol targets mononuclear complexes where the ligand acts in a bidentate or tridentate mode.
-
Stock Solutions:
-
Ligand Solution: Dissolve L (2 mmol) in hot ethanol (20 mL).
-
Metal Salt Solution: Dissolve Metal Chloride/Acetate (
) (1 mmol) in ethanol (10 mL).
-
-
Complexation:
-
Add the metal salt solution dropwise to the hot ligand solution under continuous magnetic stirring.
-
Optional: Adjust pH to 6.5–7.0 using dilute
or NaOAc to facilitate deprotonation if neutral complexes are desired. -
Reflux for 3–5 hours.
-
-
Isolation:
-
Reduce solvent volume by 50% via rotary evaporation.
-
Cool to 4°C overnight. Colored precipitates will form (Cu: Green/Blue, Co: Pink/Blue, Ni: Light Green, Zn: White).
-
Filter, wash with cold ethanol and ether, and dry in vacuo over
.
-
Experimental Variables Table
| Parameter | Condition | Rationale |
| Solvent | Ethanol/Methanol | Solubilizes polar benzimidazole; eco-friendly. |
| Temperature | Reflux (70-80°C) | Overcomes activation energy for chelation. |
| pH Control | pH 6-7 | Prevents metal hydroxide precipitation while ensuring ligand deprotonation (if applicable). |
| Stoichiometry | 1:2 (M:L) | Favors octahedral geometry (common for Co, Ni). |
Characterization Strategy
To validate the structure, the following analytical data must be cross-referenced.
Spectroscopic Signatures
| Technique | Functional Group | Expected Shift / Observation | Interpretation |
| FT-IR | Shift to lower freq ( | Indicates coordination via Ring N. | |
| FT-IR | Broadening or disappearance | Indicates coordination via Oxygen (or H-bonding).[4] | |
| UV-Vis | d-d Transitions | 500–800 nm bands | Geometry indicator (Tetrahedral vs Octahedral). |
| Molar Cond. | Electrolyte Nature | 10–20 | Cl- ions are inside coordination sphere. |
| H-NMR | N-H Proton | Downfield shift | Zn(II) complex validation (Diamagnetic). |
Coordination Geometry Workflow
The following diagram illustrates the logic flow for determining the final geometry of the complex based on analytical data.
Figure 2: Decision tree for assigning coordination geometry based on magnetic susceptibility data.
Biological & Pharmaceutical Context
Benzimidazole derivatives are pharmacologically active, often exhibiting enhanced efficacy upon complexation.[2][5]
-
DNA Binding: The planar benzimidazole ring can intercalate between DNA base pairs. Metal complexation often increases this affinity due to the positive charge of the metal center interacting with the negatively charged DNA phosphate backbone.
-
Antimicrobial Activity: The "Overtone's Concept" and "Tweedy's Chelation Theory" suggest that lipophilicity increases upon complexation (due to delocalization of
-electrons over the chelate ring), enhancing penetration through the lipid membrane of bacteria [1].
References
-
Transition metal (II) complexes with 2- amino methyl benzimidazole derived schiff base. International Journal of Science and Research Archive. (2023). 6[1][3][4][6][7][8][9][10][11][12]
-
Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole. Egyptian Journal of Chemistry. (2020). 13
-
Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. MDPI. (2020). 9[3][12]
-
Synthesis, characterization and antimicrobial studies of transition metal complexes of imidazole derivative. SciSpace. (2016). 2[1][3][4][6][7][9][12]
-
Crystal structure of {2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol-κ3 N,N',O}bis(nitrato-κO)copper(II). NIH PubMed. (2019). 14[1][2][3][4][6][7][12]
Sources
- 1. Synthesis, characterization and antiproliferative activity of transition metal complexes with 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 9. mdpi.com [mdpi.com]
- 10. Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.qu.edu.iq [repository.qu.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure of {2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol-κ3 N,N′,O}bis(nitrato-κO)copper(II) from synchrotron data - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Recrystallization Techniques for Purifying 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol
Executive Summary
This application note details the purification strategies for 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol , a pharmacophore often utilized in kinase inhibitor and antihistamine development. Due to its amphiphilic nature—possessing both a basic benzimidazole core and a polar aliphatic alcohol tail—this molecule presents unique purification challenges, including "oiling out" and persistent inorganic salt trapping.[1]
This guide moves beyond standard solvent screening, offering a Dual-Stage Purification Protocol :
-
Chemical Purification (Acid-Base Swing): To remove non-basic synthetic byproducts and colored tars.[1]
-
Physical Purification (Thermal Recrystallization): To achieve >99.5% HPLC purity and defined crystal morphology.
Physicochemical Profile & Solubility Logic
Understanding the molecule's behavior is the prerequisite for successful purification.
| Feature | Chemical Characteristic | Purification Implication |
| Core Structure | Benzimidazole (pKa ~5.5 - 6.0) | Soluble in dilute aqueous acids (HCl, AcOH).[1] Insoluble in basic aqueous media. |
| Side Chain | 2-aminopropan-1-ol (Alaninol derivative) | Increases polarity; creates risk of hydrogen-bond networking (oiling out).[1] |
| Chirality | Chiral center at C2 of propyl chain | Critical: High-temperature recrystallization can induce racemization if prolonged. |
| Impurities | o-phenylenediamine, colored oxidation products | Often non-basic or highly lipophilic; separable via pH manipulation.[1] |
Solubility Decision Matrix (Graphviz)[1]
The following diagram illustrates the logic flow for selecting the appropriate solvent system based on the crude material's behavior.
Figure 1: Solubility Decision Matrix for Benzimidazole Amino-Alcohols.
Protocol A: The Acid-Base Swing (Primary Cleanup)[1]
Purpose: This method utilizes the basicity of the benzimidazole nitrogen to separate the product from non-basic impurities (e.g., unreacted starting materials, neutral tars).[1]
Reagents Required[2][3][4][5][6][7][8]
-
1M Hydrochloric Acid (HCl)[1]
-
Activated Charcoal (Norit or Darco)[1]
-
Ammonium Hydroxide (28% NH₃) or 50% NaOH[1]
Step-by-Step Methodology
-
Dissolution: Suspend the crude solid in 1M HCl (10 mL per gram of solid). Stir at room temperature for 30 minutes.
-
Filtration (Clarification): Filter the acidic solution through a Celite pad or sintered glass funnel to remove insoluble non-basic impurities.[1]
-
Optional: If the solution is dark, treat with activated charcoal (5% w/w) for 15 minutes before filtering.[1]
-
-
Neutralization: Cool the filtrate to 0–5°C in an ice bath. Slowly add Ammonium Hydroxide dropwise with vigorous stirring until pH reaches 9–10.
-
Critical: Do not use NaOH if your product has high water solubility; NH₃ limits the ionic strength and prevents salt trapping.
-
-
Precipitation: The free base will precipitate as a white/off-white solid. Stir for an additional 30 minutes at low temperature to ensure complete precipitation.
-
Isolation: Filter the solid, wash with cold water (to remove NH₄Cl), and dry under vacuum at 45°C.[1]
Protocol B: Thermal Recrystallization (Polishing)[1]
Purpose: To achieve high HPLC purity (>99.5%) and remove trace isomers or inorganic salts carried over from Protocol A.
Solvent System: Ethanol (Solvent) / Water (Anti-Solvent).[1] Rationale: Ethanol dissolves the organic core; water reduces solubility of the hydrophobic benzimidazole rings upon cooling, forcing crystallization.[1]
Experimental Workflow
-
Saturation: Place the semi-pure solid (from Protocol A) in a round-bottom flask. Add Absolute Ethanol (5 mL/g).
-
Heating: Heat to reflux (approx. 78°C) with magnetic stirring.
-
Observation: If solid remains, add Ethanol in 1 mL portions until fully dissolved.[1]
-
-
Anti-Solvent Addition: While at reflux, add hot Deionized Water dropwise until a faint turbidity (cloudiness) persists.[1]
-
Clearing: Add one final aliquot of Ethanol (0.5–1 mL) to just clear the turbidity.
-
Controlled Cooling (The Critical Step):
-
Remove from heat.
-
Allow to cool to room temperature undisturbed (approx. 1 hour).
-
Note: Rapid cooling here causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]
-
-
Crystallization: Once at room temperature, transfer to an ice bath (0°C) for 2 hours.
-
Harvest: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.
Troubleshooting: "Oiling Out"
If the product separates as a gummy oil instead of crystals:
-
Cause: The melting point of the solvated product is lower than the process temperature.
-
Remedy: Re-heat to dissolve the oil. Seed the solution with a tiny crystal of pure product at 40°C. Stir slowly. This provides a nucleation template.
Process Validation & Analytical Checkpoints
A self-validating system requires checking purity at specific gates.
| Checkpoint | Method | Acceptance Criteria |
| Crude Material | TLC (9:1 DCM:MeOH) | Visual separation of impurities. |
| Post-Acid Extraction | 1H-NMR (DMSO-d6) | Absence of non-basic aromatic peaks. |
| Final Crystal | HPLC (C18 Column) | >99.5% Area Under Curve (AUC).[1] |
| Solvent Residue | GC-Headspace | Ethanol < 5000 ppm (ICH Q3C limit).[1] |
Analytical Workflow Diagram (Graphviz)
Figure 2: Quality Control Loop for Purification.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for acid-base extraction techniques).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [1]
-
FDA/ICH. (2021).[1] Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation.
-
Podunavac-Kuzmanović, S. O., et al. (2008).[1] "Synthesis and Characterization of 2-Aminobenzimidazole Derivatives." Journal of the Serbian Chemical Society. (Provides context on benzimidazole solubility profiles).
Sources
Advanced In Vitro Antimicrobial Profiling of Benzimidazole Derivatives
From Solubility Optimization to Biofilm Eradication
Abstract & Scope
Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum activity through mechanisms such as FtsZ inhibition, tubulin polymerization interference, and quorum sensing modulation. However, their lipophilic nature presents distinct challenges in in vitro testing, often leading to precipitation-induced false negatives or solvent-toxicity false positives.
This guide moves beyond standard textbook procedures, offering optimized protocols specifically engineered for benzimidazole pharmacophores. It integrates CLSI/EUCAST standards with specific adaptations for hydrophobic compounds, ensuring data integrity for regulatory submissions and SAR (Structure-Activity Relationship) analysis.
Critical Pre-Analytical Phase: The Solubility Matrix
The Failure Point: Most benzimidazole assays fail before the bacteria are even added. Direct dilution of DMSO stocks into aqueous media often causes immediate, microscopic precipitation that lowers the effective concentration.
2.1 Solvent Management Strategy
-
Stock Concentration: Prepare at 100× or 200× the highest desired test concentration (typically 12.8 mg/mL or 25.6 mg/mL) to keep final DMSO < 1%.
-
The "Step-Down" Dilution: Do not serially dilute in 100% DMSO and then transfer to broth. This results in varying DMSO concentrations across the plate. Instead, use the Intermediate Mother Plate method.
Table 1: Solvent Tolerance Limits for Common Test Organisms
| Organism Class | Representative Genera | Max Tolerated DMSO (v/v) | Notes |
| Gram-Negative | E. coli, P. aeruginosa | 2.5% | Robust efflux pumps often tolerate higher solvent loads. |
| Gram-Positive | S. aureus, E. faecalis | 1.0% | More sensitive; >1% can inhibit growth, mimicking drug activity. |
| Fungi | C. albicans, A. fumigatus | 1.0% | Strict adherence required; DMSO affects fungal membrane permeability. |
| Fastidious | H. influenzae, S. pneumoniae | 0.5% | Extremely sensitive; requires careful validation. |
Protocol 1: High-Throughput MIC Determination (Broth Microdilution)
Standard: CLSI M07 / ISO 20776-1
This protocol utilizes a metabolic dye (Resazurin) to assist in reading endpoints, as benzimidazole precipitation can mimic bacterial growth turbidity.
3.1 Materials
-
Metabolic Indicator: Resazurin (0.015% w/v in sterile PBS).
-
Plates: 96-well polystyrene, U-bottom (prevents evaporation effects seen in flat bottoms).
3.2 Workflow Logic
The workflow ensures that the DMSO concentration remains constant (e.g., 1%) across all drug concentrations, preventing a "solvent gradient" artifact.
Caption: Figure 1. The "Intermediate Plate" method ensures constant solvent concentration (1%) across the dilution gradient, eliminating solvent toxicity variables.
3.3 Step-by-Step Procedure
-
Intermediate Plate Prep: In a 96-well plate, perform 2-fold serial dilutions of the benzimidazole derivative using 100% DMSO .
-
Assay Plate Setup: Dispense 198 µL of sterile CAMHB into the test wells of the final assay plate.
-
Compound Transfer: Transfer 2 µL from each well of the Intermediate Plate to the Assay Plate.
-
Result: 1:100 dilution. Final DMSO is 1%.[1]
-
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.
-
Inoculation: Add 100 µL of the diluted inoculum to the assay wells (containing 100 µL of drug-media mix).
-
Final Test Volume: 200 µL.
-
Final Inoculum: 5 x 10^5 CFU/mL.
-
Final DMSO: 0.5%.[1]
-
-
Incubation: 35 ± 2°C for 16–20 hours (24h for MRSA/Enterococci).
-
Readout: Add 30 µL Resazurin (0.015%). Incubate 1–4 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction).
-
MIC Definition: Lowest concentration preventing the Blue-to-Pink color shift.
-
Protocol 2: Biofilm Inhibition & Eradication (MBEC)
Benzimidazoles are potent anti-biofilm agents. This assay distinguishes between preventing biofilm formation (Inhibition) and destroying established biofilms (Eradication).[5][6]
4.1 Experimental Design
-
Method: Crystal Violet (CV) staining using the Calgary Biofilm Device (peg lid) or standard flat-bottom plates.
-
Metric: MBIC (Minimum Biofilm Inhibitory Concentration) vs. MBEC (Minimum Biofilm Eradication Concentration).
4.2 Workflow Diagram
Caption: Figure 2. Dual-mode workflow for assessing benzimidazole activity against developing (Inhibition) vs. mature (Eradication) biofilms.[5]
4.3 Data Analysis
Calculate the Percentage of Biofilm Inhibition using the formula:
-
MBIC: Lowest concentration showing >50% or >90% inhibition (define cut-off in report).
-
MBEC: Lowest concentration showing eradication of pre-formed biofilm (often >1000× the planktonic MIC).
Protocol 3: Time-Kill Kinetics
Standard: CLSI M26-A
Determines if the benzimidazole derivative is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[4]
-
Preparation: Prepare tubes with CAMHB containing drug at 1×, 2×, and 4× MIC . Include a Growth Control (no drug) and Sterility Control.[4]
-
Inoculum: Add bacteria to reach starting density of ~5 x 10^5 CFU/mL.
-
Sampling:
-
Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .
-
Crucial Step: Perform serial 10-fold dilutions in PBS immediately to stop drug action and reduce carryover.
-
-
Plating: Spot 10 µL or spread 100 µL of dilutions onto TSA/MHA plates.
-
Interpretation:
-
Bactericidal:
reduction in CFU/mL compared to the initial inoculum.[4] -
Bacteriostatic:
reduction.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Hydrophobicity of benzimidazole ring. | Reduce final concentration; ensure "Step-Down" dilution (Protocol 3.2) is used.[2][4][6][7][8][9][10] Do not add cold media to DMSO stock. |
| "Skipped" Wells | Technical error or heteroresistance. | Repeat assay. Ensure inoculum is vortexed vigorously before dispensing. |
| High MIC but Clear Wells | Trailing endpoint (common in fungistatic azoles). | Use Resazurin (Protocol 3.3) to visualize metabolic activity. Visual turbidity is unreliable here. |
| Edge Effect | Evaporation in outer wells. | Fill outer perimeter wells with sterile water; use only inner 60 wells for data. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[11][12] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.
-
International Organization for Standardization. (2019). ISO 20776-1:2019 Clinical laboratory testing and in vitro diagnostic test systems — Susceptibility testing of infectious agents.[13]
-
Ceri, H., et al. (1999). "The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms." Journal of Clinical Microbiology, 37(6), 1771–1776.
-
Pfaller, M. A., et al. (2014). "Validation of the Sensititre YeastOne Caspofungin Susceptibility Test." Journal of Clinical Microbiology, 52(1), 108–114. (Reference for colorimetric endpoints in hydrophobic drugs).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Revised Reference Broth Microdilution Method for Testing Telavancin: Effect on MIC Results and Correlation with Other Testing Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.tue.nl [pure.tue.nl]
- 12. woah.org [woah.org]
- 13. EUCAST: MIC Determination [eucast.org]
Formulation Strategies for Benzimidazole-Amino-Propanol (BAP) Drug Delivery
Application Note: AN-2026-BAP
Focus: Overcoming Solubility-Permeability Trade-offs via Lipid-Polymer Hybridization and Ion-Pairing.
Executive Summary & Physicochemical Context
Benzimidazole-Amino-Propanol (BAP) derivatives represent a unique class of pharmacophores often utilized in anthelmintic, anticancer (EZH2 inhibitors), and beta-adrenergic antagonist therapeutics.
The formulation challenge lies in their amphiphilic but paradoxical nature :
-
The Benzimidazole Core: Highly lipophilic (LogP > 3.0), planar, and prone to π-π stacking aggregation.
-
The Amino-Propanol Tail: A basic moiety (pKa ~9.2–9.6) that confers high solubility in gastric fluids (pH 1.2) but leads to rapid precipitation in the intestinal lumen (pH 6.8), severely limiting oral bioavailability (BCS Class IIb).
This Application Note details two high-value formulation strategies designed to stabilize BAPs at physiological pH:
-
Injectable/Systemic: PLGA-Lipid Hybrid Nanoparticles (LPNs) via Modified Nanoprecipitation.
-
Oral: Hydrophobic Ion-Pairing (HIP) Self-Emulsifying Drug Delivery Systems (SEDDS).
Strategy A: PLGA-Lipid Hybrid Nanoparticles (LPNs)
Rationale: Pure PLGA nanoparticles often suffer from "burst release" of surface-adsorbed basic drugs. By hybridizing with a lipid shell (Lecithin/PEG), we create a core-shell structure. The lipid monolayer acts as a molecular fence, retaining the BAP within the PLGA core while providing steric stability.
Mechanism of Action
The BAP molecule is entrapped within the hydrophobic PLGA matrix. The lipid shell (Lecithin) self-assembles at the solvent-water interface during precipitation, reducing interfacial tension and preventing drug leakage.
Experimental Protocol: Single-Step Nanoprecipitation
Materials:
-
Drug: BAP Derivative (Purity >98%).
-
Polymer: PLGA 50:50 (Resomer® RG 502 H, MW 7–17 kDa).[1]
-
Lipid: Soybean Lecithin (Lipoid S 100).
-
Stabilizer: DSPE-PEG2000 (for "Stealth" properties).
-
Solvent: Acetonitrile (ACN) – Chosen for miscibility with water and solubility of both lipid and polymer.
Workflow Steps:
-
Organic Phase Preparation:
-
Dissolve PLGA (10 mg/mL) and BAP Drug (1 mg/mL) in Acetonitrile.
-
Add Lecithin (2 mg/mL) and DSPE-PEG2000 (0.5 mg/mL) to the same solution.
-
Note: Ensure complete dissolution by mild sonication (bath sonicator, 5 mins, 25°C).[1]
-
-
Aqueous Phase Preparation:
-
Prepare 20 mL of ultrapure water (Milli-Q, 18.2 MΩ).
-
Critical Step: Adjust pH to 9.0 using 0.1M NaOH.
-
Why? Raising the pH ensures the BAP amino group is deprotonated (neutral), driving it into the hydrophobic PLGA core rather than partitioning into the water.
-
-
Nanoprecipitation:
-
Place the Aqueous Phase on a magnetic stirrer (700 RPM).
-
Inject the Organic Phase (2 mL) into the Aqueous Phase using a syringe pump (Rate: 1 mL/min) with a 27G needle submerged below the surface.
-
Observation: A bluish opalescence (Tyndall effect) indicates successful nanoparticle formation.
-
-
Solvent Evaporation:
-
Stir the suspension open to air for 4 hours in a fume hood to remove Acetonitrile.
-
-
Purification:
-
Centrifuge at 15,000 x g for 30 mins (4°C).
-
Wash pellet 2x with pH 7.4 PBS to remove unencapsulated drug.
-
Resuspend in PBS containing 5% Trehalose (cryoprotectant) if freeze-drying.
-
Visualization: LPN Formation Pathway
Caption: Schematic of Lipid-Polymer Hybrid Nanoparticle assembly via single-step nanoprecipitation.
Strategy B: Hydrophobic Ion-Pairing (HIP) SEDDS
Rationale: Oral delivery of BAPs fails because the drug precipitates when it hits the neutral pH of the intestine. Standard lipid formulations fail because the hydrophilic salt form of the drug (e.g., BAP-HCl) is insoluble in oil. Solution: Create a "Hydrophobic Ion Pair" (HIP) between the basic amino-propanol group and a fatty acid (Oleic Acid). This neutralizes the charge, making the drug highly lipophilic and soluble in the oil phase of a SEDDS.
Experimental Protocol: HIP Complexation
Phase 1: Synthesis of the BAP-Oleate Complex
-
Dissolve BAP (Free Base) in minimal Methanol.
-
Dissolve Oleic Acid in minimal Methanol (1:1 Molar Ratio).
-
Mix solutions and stir for 30 mins.
-
Evaporate Methanol (Rotary Evaporator, 40°C).
-
Result: A viscous, yellow oil (BAP-Oleate Complex).
-
Validation: DSC (Differential Scanning Calorimetry) should show the disappearance of the BAP melting peak, confirming complexation.
-
Phase 2: SEDDS Formulation Table 1: Optimized SEDDS Composition
| Component Class | Excipient | Function | % w/w |
| Drug Complex | BAP-Oleate | Active Payload | 10% |
| Oil Phase | Capryol™ 90 (Propylene glycol monocaprylate) | Solubilizer for HIP | 30% |
| Surfactant | Cremophor® EL (Kolliphor EL) | Emulsification (HLB ~13) | 40% |
| Co-Surfactant | Transcutol® P | Permeation Enhancer | 20% |
Preparation:
-
Mix Oil, Surfactant, and Co-Surfactant in a glass vial.[1]
-
Add BAP-Oleate complex.
-
Vortex for 2 mins; Sonicate (50°C) for 10 mins until a clear, isotropic solution forms.
Visualization: Ion-Pairing Mechanism
Caption: Mechanism of Hydrophobic Ion-Pairing (HIP) to solubilize BAP in lipid vehicles.
Quality Control & Validation Metrics
To ensure the protocol is self-validating, the following acceptance criteria must be met:
| Parameter | Method | Acceptance Criteria (LPNs) | Acceptance Criteria (SEDDS) |
| Particle Size | DLS (Zetasizer) | 100 – 200 nm (PDI < 0.2) | < 50 nm (upon dilution) |
| Zeta Potential | ELS | -20 to -30 mV (Stability) | -10 to -20 mV |
| Entrapment Efficiency | Ultrafiltration / HPLC | > 80% | N/A (100% Drug Loading) |
| Drug Content | RP-HPLC (C18 Column) | 95-105% of theoretical | 95-105% of theoretical |
HPLC Method (Standard for BAP Derivatives):
-
Column: C18 (150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 60:40 (Methanol : 10mM Ammonium Acetate pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 290 nm (Benzimidazole absorption max).
References
-
Kalepu, S., & Nekkanti, V. (2015).[1] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link
-
Date, A. A., et al. (2010).[1] Lipid-polymer hybrid nanoparticles: Preclinical success and clinical potential. Journal of Controlled Release. Link
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link
-
Zhang, Z., et al. (2008).[1] Lipid-polymer hybrid nanoparticles: Synthesis, characterization and applications. Nano Letters. Link[1]
Sources
Application Note: Catalytic Architectures of 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol Complexes
Executive Summary
This technical guide details the catalytic utility of metal complexes derived from 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol (referred to herein as L1 ). Belonging to the class of N,N,O-donor ligands, L1 combines the robust electronic reservoir of the benzimidazole ring with the hemilabile chelating capability of an amino-alcohol arm.
When coordinated with transition metals (specifically Cu(II) and Zn(II) ), L1 forms active sites that mimic metalloenzymes. This note provides validated protocols for two primary applications:
-
Biomimetic Oxidation (Catecholase Activity): Using Cu-L1 complexes to catalyze the oxidation of catechols to quinones.[1]
-
Hydrolytic Cleavage (Phosphatase Activity): Using Zn-L1 complexes for the hydrolysis of phosphate esters.
Ligand Design & Coordination Logic
The ligand L1 (CAS: 1184570-88-4) functions as a tridentate or bidentate chelate depending on the metal ion's geometric preference and pH.
-
Benzimidazole Nitrogen (
): Acts as a strong -donor, stabilizing the metal center. -
Secondary Amine (
): Provides flexibility and a proton-responsive site. -
Hydroxyl Group (
): Can coordinate as a neutral alcohol or a deprotonated alkoxide, often serving as a bridging moiety in dinuclear species.
Synthesis Workflow
The synthesis exploits a nucleophilic aromatic substitution (
Protocol:
-
Reagents: 2-Chlorobenzimidazole (1.0 eq), 2-amino-1-propanol (1.2 eq), Triethylamine (1.5 eq).
-
Solvent: Ethanol or n-Butanol (Reflux).
-
Procedure: Reflux for 12–24 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Workup: Evaporate solvent. Wash residue with cold water to remove salts. Recrystallize from Ethanol/Water.
-
Yield: Typically 75–85% (White/Off-white powder).
Application I: Catecholase Activity (Copper Complexes)
Target: Oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ). Relevance: Mimics the active site of Type-3 copper proteins (Catechol Oxidase).
Mechanistic Insight
The Cu(II)-L1 complex facilitates the reaction via a dinuclear mechanism (often formed in situ if mononuclear). The deprotonated catecholate binds to the Cu(II) center, followed by electron transfer to reduce Cu(II) to Cu(I), which then activates molecular oxygen.
Experimental Protocol
Materials:
-
Catalyst: [Cu(L1)(OAc)] or generated in situ (1:1 Cu(OAc)
:L1). -
Substrate: 3,5-DTBC (10 mM stock in Methanol).
-
Solvent: Methanol (saturated with
).
Step-by-Step Run:
-
Blank: Add 2.0 mL Methanol + 100
L Substrate stock to a quartz cuvette. -
Catalyst Addition: Add 100
L of Catalyst stock ( M) to the cuvette. Final [Cat] M. -
Detection: Monitor Absorbance at 400 nm (characteristic of quinone product) for 30 minutes.
-
Quantification: Calculate initial rate (
) using .
Data Analysis (Michaelis-Menten)
Perform the assay at varying substrate concentrations (0.1 mM to 10 mM) to extract kinetic parameters.
| Parameter | Description | Typical Range |
| Maximum velocity | ||
| Michaelis constant (Substrate affinity) | ||
| Turnover number |
Application II: Phosphatase Activity (Zinc Complexes)
Target: Hydrolysis of 4-nitrophenyl phosphate (4-NPP) to 4-nitrophenolate (4-NP). Relevance: Functional model for Alkaline Phosphatase (AP).
Mechanistic Insight
The Zn(II) center acts as a Lewis acid, activating the phosphorus atom of the phosphate ester for nucleophilic attack by a metal-bound hydroxide (Zn-OH) or an external water molecule activated by the ligand's amino group.
Experimental Protocol
Materials:
-
Catalyst: [Zn(L1)Cl
] or [Zn(L1)(NO ) ]. -
Substrate: Disodium 4-nitrophenyl phosphate (4-NPP).[2]
-
Buffer: 50 mM Tris-HCl / 50 mM HEPES (pH 7.0 – 8.5).
Step-by-Step Run:
-
Preparation: Dissolve catalyst in a minimum amount of DMSO/DMF, then dilute with buffer to
M. -
Reaction: Mix 2.5 mL of Catalyst solution with 50
L of 4-NPP stock (0.1 M). -
Monitoring: Track the formation of p-nitrophenolate at 405 nm .
-
Correction: Perform a background run (Substrate only) to correct for spontaneous hydrolysis.
Visualizations & Workflows
Ligand Synthesis & Complexation Workflow
Figure 1: Step-by-step synthetic pathway from raw materials to active metal complex.
Catalytic Cycle: Catechol Oxidation
Figure 2: Proposed biomimetic cycle for the oxidation of catechol to quinone mediated by Cu-L1.
References
-
Synthesis of Benzimidazole-Amino Alcohol Ligands
-
Sigma-Aldrich Product Entry: this compound. Link
- General Synthesis Protocol: "Synthesis and characterization of benzimidazole-based ligands." Journal of Chemical Research.
-
-
Catecholase Activity of Cu-Benzimidazole Complexes
-
Kaddouri, Y. et al. (2020). "Catecholase catalytic properties of copper (II) complexes prepared in-situ with heterocyclic ligands." Moroccan Journal of Chemistry. Link
- Serrano-Plana, J. et al. "Structural and Functional Models of Catechol Oxidase.
-
-
Phosphatase Activity of Zn-Benzimidazole Complexes
-
General Catalytic Applications
-
Kaushik, P. et al. (2023). "Various approaches for the synthesis of benzimidazole derivatives and their catalytic application." Applied Chemical Engineering. Link
-
Sources
Troubleshooting & Optimization
Improving yield of 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol synthesis
Executive Summary: The "Yield Killers" Dashboard
Before diving into specific protocols, review this diagnostic dashboard. In my experience with 2-aminobenzimidazole derivatives, 90% of yield failures stem from three specific bottlenecks.
| Parameter | Common Pitfall | Impact on Yield | Immediate Fix |
| Stoichiometry | 1:1 Ratio of Amine to Chloride | Severe (<40%) | HCl byproduct protonates the unreacted amine, killing nucleophilicity. Use 2.5 eq. of amine or 1.5 eq. DIPEA. |
| Temperature | Reflux in Ethanol (78°C) | Moderate (<60%) | SNAr on benzimidazole is sluggish below 120°C. Switch to n-Butanol, Ethoxyethanol, or Microwave. |
| Work-up | Aqueous Extraction | High Loss | Product is amphiphilic and water-soluble. Use precipitation/crystallization instead of extraction. |
Part 1: Troubleshooting Guide (Q&A Format)
Q1: "I am seeing starting material (2-chlorobenzimidazole) remaining even after 24 hours reflux. Why isn't the reaction finishing?"
A: This is a classic kinetic barrier issue. The electrophilicity of the C-2 position on the benzimidazole ring is reduced by the resonance of the imidazole nitrogen lone pairs. Standard ethanol reflux provides insufficient thermal energy to overcome the activation energy barrier for the nucleophilic attack by 2-amino-1-propanol (alaninol).
-
The Fix (Thermal): Switch the solvent to 2-ethoxyethanol (b.p. 135°C) or DMF (b.p. 153°C). The reaction requires temperatures >120°C to drive to completion within a reasonable timeframe (4-6 hours).
-
The Fix (Microwave - Recommended): Microwave irradiation is superior for this synthesis. It utilizes the high polarity of the reagents to generate rapid internal heating, often pushing yields from 50% to >90% in under 15 minutes [1].
Q2: "My yield is low because the product turns into a sticky, brown oil during workup. How do I get a clean solid?"
A: The "oil trap" usually results from residual solvent (DMF/DMSO) or impurities (dimers) preventing crystal lattice formation.
-
The Fix: Avoid aqueous extraction (separatory funnel). The hydroxyl group on your propyl chain makes the product water-soluble, leading to massive yield loss in the aqueous layer.
-
Protocol:
-
Pour the hot reaction mixture into ice-cold water (10x volume).
-
Adjust pH to ~8-9 using saturated NaHCO₃.
-
Induce crystallization by scratching the glass or adding a seed crystal.
-
If it oils out, decant the water, dissolve the oil in minimal boiling Acetonitrile , and let it cool slowly. Acetonitrile is excellent for rejecting the polar impurities while crystallizing the benzimidazole derivative.
-
Q3: "I suspect side reactions are consuming my reagents. What are they?"
A: There are two primary competitors:
-
O-Alkylation: The hydroxyl group of 2-amino-1-propanol can compete with the amine, especially if strong bases (NaH) are used. However, the amine is naturally more nucleophilic. Avoid strong anionic bases; rely on the amine's nucleophilicity.
-
Protonation (The Silent Killer): As the reaction proceeds, HCl is generated.
The generated HCl immediately protonates the remaining 2-amino-1-propanol, forming an unreactive ammonium salt.-
The Fix: You must use an HCl scavenger . Add 1.5 equivalents of DIPEA (N,N-Diisopropylethylamine) . It is sterically hindered and won't compete as a nucleophile, but it will effectively neutralize the acid [2].
-
Part 2: Optimized Synthetic Protocols
Method A: High-Yield Microwave Synthesis (Recommended)
Best for: Rapid library generation, high purity.
-
Reactants: Mix 2-chlorobenzimidazole (1.0 mmol) and 2-amino-1-propanol (2.0 mmol) in a microwave vial.
-
Solvent: Add 0.5 mL of 2-ethoxyethanol (or perform neat if the amine is liquid).
-
Conditions: Irradiate at 160°C for 15 minutes (Power: 150W, Max Pressure: 250 psi).
-
Work-up: Pour into 10 mL ice water. Filter the precipitate.[1]
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Expected Yield: 85-95%.
Method B: Conventional Thermal Scale-Up
Best for: Multi-gram scale where microwave is unavailable.
-
Setup: Round bottom flask with reflux condenser and inert gas (N₂) line.
-
Solvent: n-Butanol (b.p. 117°C).
-
Base: Add 1.2 eq of DIPEA or Triethylamine.
-
Reflux: Heat to vigorous reflux for 12-16 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).
-
Work-up: Rotovap to remove n-Butanol (azeotrope with water if necessary). Resuspend residue in water, basify with Na₂CO₃, and filter.
Part 3: Mechanistic & Logic Visualization
Figure 1: Reaction Pathway & Competition
This diagram illustrates the SNAr mechanism and the critical "Protonation Trap" that lowers yield if stoichiometry is ignored.
Caption: The SNAr pathway requires heat to overcome the aromatic stability. The HCl byproduct must be scavenged by an auxiliary base (DIPEA) to prevent it from deactivating the reactant amine.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to diagnose low yields in real-time.
Caption: Diagnostic workflow for isolating the root cause of yield loss. Most issues resolve to either kinetic barriers (temperature) or work-up errors (solubility).
References
-
Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry.
-
Podthong, S., et al. (2022). Nucleophilic substitution reactions of 2-chlorobenzimidazoles: Optimization and Scope. Journal of Chemical Sciences.
-
Chawla, A., et al. (2011).[2] Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research.
Sources
Minimizing side reactions in the condensation of o-phenylenediamine and amino acids
Topic: Minimizing side reactions in the condensation of o-phenylenediamine (OPD) and amino acids. Audience: Researchers, Scientists, and Drug Development Professionals. Status: Operational.
Welcome to the Benzimidazole Synthesis Support Hub
You are likely here because your reaction mixture has turned black, your enantiomeric excess (ee) has plummeted, or your LC-MS shows a persistent M+18 peak corresponding to the uncyclized intermediate.
The condensation of o-phenylenediamine (OPD) with amino acids to form 2-substituted benzimidazoles is deceptively simple. While the Phillips condensation (strong acid/reflux) is the textbook method, it is often disastrous for chiral amino acids or electron-rich OPD derivatives.
This guide moves beyond the textbook, offering troubleshooting for the three specific failure modes of this reaction: Oxidative Oligomerization , Racemization , and Incomplete Cyclization .
Module 1: The "Black Tar" Phenomenon (Oxidation Control)
User Query: "My reaction mixture turns dark purple/black within minutes, even under nitrogen. The yield is low, and purification is difficult."
The Diagnosis: You are witnessing the oxidative dimerization of OPD. In the presence of trace oxygen, light, or metal ions, OPD generates radical species that couple to form 2,3-diaminophenazine (a potent purple/black chromophore) and azo-oligomers. This competes with the nucleophilic attack on the amino acid.
Troubleshooting Protocol:
| Variable | Standard Practice (High Risk) | Optimized Protocol (Low Risk) |
| Reagent Form | Free base OPD (brown solid) | OPD Dihydrochloride (OPD·2HCl) |
| Atmosphere | Nitrogen balloon | Argon Sparge (15 mins) + Light Shielding |
| Additives | None | SnCl₂ (1-5 mol%) or Sodium Metabisulfite |
| Solvent | DMF/DMSO (holds O₂ well) | Degassed Acetonitrile or Ethanol |
Technical Insight: The use of OPD·2HCl is the single most effective fix. The protonated amines are less electron-rich and significantly more resistant to oxidation than the free base. The salt releases the free amine only upon the addition of the base (e.g., DIPEA/TEA) in situ, ideally after the amino acid has been activated.
Module 2: The "Chiral Leak" (Racemization Defense)
User Query: "I started with L-Proline (>99% ee), but the final benzimidazole is nearly racemic. What happened?"
The Diagnosis:
Your activation method was too aggressive. Using strong mineral acids (Phillips conditions) or standard carbodiimides (EDC/DCC) without suppressants promotes the formation of an Oxazolone (Azlactone) intermediate. This 5-membered ring allows the
The Solution: T3P® (Propylphosphonic Anhydride) T3P is the gold standard for this transformation. It acts as both a coupling agent and a dehydrating agent (driving cyclization) but operates under mild conditions that kinetically disfavor oxazolone formation.
Mechanism Visualization (DOT):
Caption: The kinetic race between direct amine attack (Green) and the oxazolone racemization pathway (Red).
Module 3: Cyclization Stalling (The "Open Ring" Trap)
User Query: "LC-MS shows the mass of the product +18 Da. I have the mono-amide, but the ring won't close."
The Diagnosis: The initial acylation is fast, but the second step—dehydration to form the imidazole ring—has a high activation energy, especially for sterically hindered amino acids (e.g., Valine, Isoleucine).
Troubleshooting Protocol:
-
Thermal Boost (Microwave): Conventional reflux often degrades reagents before cyclization completes. Microwave irradiation (MWI) provides rapid, uniform heating that overcomes the dehydration barrier in minutes rather than hours.
-
Settings: 140°C - 160°C, 5–10 mins.
-
-
Acidic Shift: If using a 2-step method, the second step requires acid.
-
Fix: After amide formation, evaporate solvent and redissolve in Glacial Acetic Acid (reflux) or add p-TsOH in Toluene (Dean-Stark).
-
-
The T3P Advantage: Unlike EDC, which requires a separate acid step for cyclization, T3P drives the dehydration in situ because the byproduct is a phosphonate salt that acts as a water scavenger.
Master Protocol: T3P-Mediated Chiral Synthesis
This protocol minimizes racemization, prevents OPD oxidation, and ensures cyclization in one pot.
Reagents:
-
Amino Acid (1.0 equiv)
-
OPD·2HCl (1.1 equiv) — Crucial for stability
-
T3P (50% w/w in EtOAc/DMF) (2.0 - 2.5 equiv)
-
DIPEA (4.0 equiv) — Neutralizes HCl salt and activates acid
-
Solvent: Ethyl Acetate or DMF (dry)
Step-by-Step:
-
Preparation: Charge the reaction vessel with the Amino Acid and OPD·2HCl. Purge with Argon.
-
Solvation: Add dry solvent. The mixture will be a suspension.
-
Base Addition: Add DIPEA dropwise at 0°C. The mixture may darken slightly; this is normal, but keep it cold to minimize oxidation.
-
Coupling: Add T3P solution dropwise. Stir at 0°C for 30 mins, then warm to Room Temperature (RT).
-
Monitoring: Check LC-MS after 2 hours.
-
Workup: Quench with water. T3P byproducts are water-soluble.[3] Extract with EtOAc, wash with NaHCO₃ and Brine.
Troubleshooting Decision Tree
Use this logic flow to determine your next experimental move.
Caption: Decision matrix for common benzimidazole synthesis failures.
References
-
Microwave-Assisted Synthesis: Santra, S. et al.[4] "A concise synthesis of benzimidazoles via the microwave-assisted one-pot batch reaction of amino acids." Amino Acids, 2014.[5][6]
-
T3P Mechanism & Utility: Augustine, J.K. et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, Benzothiazoles, and Benzimidazoles." Tetrahedron Letters, 2009.
-
Oxidation of OPD: Tallec, A. et al. "2,3-Diaminophenazine is the product from the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine." Analytical Biochemistry, 1987.[1]
-
General T3P Application: "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications." Synlett, 2011.
Sources
- 1. 2,3-Diaminophenazine is the product from the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. A concise synthesis of benzimidazoles via the microwave-assisted one-pot batch reaction of amino acids up to a 10-g scale - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol
Case ID: BZ-AM-OH-001 Status: Active Specialist: Senior Application Scientist, Separation Sciences
Triage: Diagnostic Dashboard
Identify your specific issue below to jump to the relevant protocol.
| Symptom | Likely Cause | Recommended Protocol |
| Broad, tailing peaks on TLC/Column | Amine interaction with acidic silanols on silica. | [Protocol A] Amine-Modified Chromatography |
| Product "oils out" during cooling | Impurities lowering melting point; cooling too fast. | [Protocol B] Dual-Solvent Recrystallization |
| Pink/Red discoloration | Oxidative instability of phenylenediamine precursors. | [Protocol C] Antioxidant Wash & Charcoal |
| Low recovery after aqueous workup | High water solubility due to hydroxyl/amine groups. | [Protocol D] pH-Switch Extraction ("Trap & Release") |
Technical Deep Dive & Workflows
The Core Challenge: Amphoteric Polarity
The target molecule, 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol , presents a "double-trouble" purification profile.
-
The Benzimidazole Core: It has a basic nitrogen (
) that protonates easily, adhering stubbornly to acidic silica gel [1]. -
The Propanol Chain: The hydroxyl group increases polarity and water solubility, making standard aqueous extractions prone to yield loss.
Master Purification Logic Flow
Use this decision tree to select the optimal purification route based on your crude material's state.
Figure 1: Decision matrix for selecting the purification method based on crude purity and solubility profiles.
Step-by-Step Troubleshooting Protocols
[Protocol A] Amine-Modified Chromatography
Issue: The basic benzimidazole nitrogen hydrogen-bonds with the acidic protons of silanol groups (
The Fix: You must "cap" the silanols or compete for them using a volatile base [2].
Reagents:
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Modifier: Triethylamine (TEA) OR 7N Ammonia in Methanol.
Procedure:
-
Slurry Preparation: Pre-wash the silica gel with the starting eluent containing 1% Triethylamine (TEA) . This neutralizes the column before your sample touches it.
-
Eluent System: Run a gradient of DCM : MeOH (95:5
85:15).-
Crucial: Maintain 1% TEA or 1%
throughout the run.
-
-
Loading: Dissolve the crude in a minimum amount of DCM/MeOH (10:1). If it is not soluble, use "dry loading" (adsorb crude onto Celite or silica, dry it, and pour on top of the column).
Expert Tip: If TEA is difficult to remove (high boiling point), switch to Ammonia in Methanol . It evaporates completely on the rotovap, leaving no residue.
[Protocol B] Dual-Solvent Recrystallization
Issue: The compound forms an oil rather than crystals. This often happens when the impurity profile lowers the melting point or the solvent polarity is mismatched.
The Fix: Use a polar/non-polar solvent pair to force an orderly lattice formation [3].
Recommended Solvent Pairs:
-
Primary: Ethanol or Acetonitrile (Good solubility hot).
-
Anti-solvent: Water or Diethyl Ether (Poor solubility cold).
Procedure:
-
Dissolution: Place crude solid in a flask. Add the Primary Solvent (e.g., Ethanol) dropwise while heating until just dissolved. Do not add excess.
-
Filtration (Hot): If insoluble black specks remain, filter the hot solution rapidly through a glass wool plug.
-
Nucleation: Remove from heat. Add the Anti-solvent (e.g., Water) dropwise until a faint, persistent cloudiness appears.
-
Clarification: Add one drop of the Primary Solvent to clear the cloudiness.[1]
-
Slow Cooling: Wrap the flask in a towel (insulation) and let it cool to room temperature undisturbed. Then move to a fridge (
).
Why this works: The slow cooling prevents "crashing out" (amorphous precipitation) and allows the benzimidazole molecules to stack via
interactions, excluding impurities.
[Protocol D] Acid-Base "Trap & Release" Extraction
Issue: Removing non-basic impurities (starting materials like chloropropanol or non-amine byproducts).
The Fix: Exploit the
Procedure:
-
The Trap (Acid Phase): Dissolve the crude mixture in 1M HCl .
-
The Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) or DCM.
-
Result: Discard the organic layer. It contains non-basic impurities. Your product is safe in the water.
-
-
The Release (Basification): Cool the aqueous layer on ice. Slowly add 2M NaOH or
until pH 10.-
Observation: The product should precipitate as a white/off-white solid.
-
-
Recovery:
-
If Solid: Filter and wash with cold water.
-
If No Solid (High water solubility): Extract the basic aqueous layer with n-Butanol or DCM/Isopropanol (3:1) .
-
Frequently Asked Questions (FAQs)
Q: My product has a persistent pink/red hue. Is it ruined? A: Not necessarily. Benzimidazoles synthesized from o-phenylenediamine are prone to trace oxidation, forming highly colored phenazine-like impurities.
-
Solution: Dissolve the product in hot ethanol and add Activated Charcoal . Boil for 5-10 minutes, filter hot through Celite, and then recrystallize. This usually removes the color bodies.
Q: I see two spots on TLC that merge. What is happening?
A: This is likely "tautomeric blurring." The proton on the benzimidazole nitrogen (
-
Validation: Run the TLC with a drop of TEA. If the spots merge into one sharp spot, it is a single compound. If they remain distinct, you have a real impurity (likely a regioisomer if the benzene ring is substituted).
Q: The product is stuck in the aqueous layer after basification. A: The "propan-1-ol" chain makes this molecule very hydrophilic.
-
Solution: Saturate the aqueous phase with NaCl (Salting out) before extracting. Use a more polar organic solvent for extraction, such as THF or DCM containing 10% Isopropanol .
References
-
Vertex AI Search. (2025). pKa of 2-aminobenzimidazole derivatives. Retrieved from ResearchGate snippets. 6
-
BenchChem. (2025). Troubleshooting Streaking of Amines on Silica Gel Columns. Technical Support Center. 7
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Department of Chemistry. 1
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. 8
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 6. tch.ucsd.edu [tch.ucsd.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol
Executive Summary
This guide addresses the purification of 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol , a molecule possessing a basic benzimidazole core and a polar amino-alcohol tail. The crude product often contains unreacted starting materials (e.g., o-phenylenediamine, 2-chlorobenzimidazole), oligomeric color bodies, and inorganic salts.
Because of the molecule's amphoteric nature (basic benzimidazole nitrogen, pKa ~7.5) and hydrogen-bonding capacity (hydroxyl group), standard purification often fails due to "oiling out" or co-precipitation of impurities. This guide prioritizes a pH-swing extraction followed by a controlled polarity recrystallization .
Module 1: Diagnostic Triage
Before initiating purification, identify your primary impurity profile using this decision matrix.
Impurity Identification Table
| Observation | Likely Impurity | Diagnostic Check |
| Dark Brown/Red Color | Oxidized o-phenylenediamine (oligomers) | Visual inspection; these are often trace by mass but high in color. |
| Sticky/Gummy Solid | Unreacted Amino-alcohol (Alaninol) | TLC (MeOH:DCM 1:9) . Stains heavily with Ninhydrin (purple). |
| High Melting Point Solid | Inorganic Salts (NaCl, KCl) | Does not melt < 300°C; insoluble in organic solvents. |
| Double Spot on TLC | Regioisomer (1- vs 2-substitution) | HPLC . Very close retention times. |
Module 2: The "Chemical Filter" (Acid-Base Workup)
Objective: Remove non-basic impurities and highly polar starting materials (like excess amino-alcohols) using the molecule's pKa.
The Protocol
-
Dissolution: Suspend the crude solid in 1M HCl (10 mL per gram of crude).
-
Why: The benzimidazole protonates (becomes cationic) and dissolves in water. Neutral organic impurities remain insoluble.
-
-
Filtration/Wash:
-
If solids remain (unreacted non-basic starting material), filter them out.
-
Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) (2x).
-
Result: Discard the EtOAc layer (contains non-basic organic impurities). Keep the aqueous acid layer.
-
-
Charcoal Treatment (Critical for Color):
-
Add Activated Charcoal (5-10 wt% of crude) to the acidic solution.
-
Stir for 30 mins at 50°C. Filter through Celite.
-
Why: Benzimidazole syntheses often generate conjugated, colored byproducts. Charcoal adsorbs these planar molecules efficiently in aqueous acid.
-
-
Precipitation (The pH Swing):
-
Cool the filtrate to 0-5°C (Ice bath).
-
Slowly add 25% NaOH or NH₄OH dropwise until pH reaches ~9-10.
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Collection: Filter the solid and wash with ice-cold water (removes salts and excess amines).
Visualization: Acid-Base Purification Logic
Caption: Logical flow of the acid-base workup targeting the amphoteric nature of the benzimidazole core.
Module 3: Recrystallization (The Structural Filter)
Objective: Remove regioisomers and trace impurities that co-precipitated during the acid-base step.
The Challenge: Amino-alcohols are prone to "oiling out" (separating as a liquid phase rather than crystals) because the melting point is often depressed by impurities and the solvent boiling point is too high.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 70:30 to 50:50 | High | Best balance. Water acts as the anti-solvent. |
| Acetonitrile (ACN) | 100% | Medium | Good for removing polar impurities, but yield may be lower. |
| Methanol / Ether | Solvent/Anti-solvent | Low | Ether often causes rapid oiling; use only if dry. |
Step-by-Step Protocol (Ethanol/Water)
-
Saturation: Suspend the solid in minimal Ethanol (EtOH) at reflux (80°C). Add EtOH dropwise until just dissolved.
-
Anti-Solvent Addition: Remove from heat. Immediately add warm Water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1-2 drops of EtOH to clear the solution again.
-
Controlled Cooling:
-
Wrap the flask in a towel (insulation) to allow slow cooling to room temperature.
-
Do not use an ice bath yet. Rapid cooling triggers oiling.
-
-
Crystallization: Once room temp is reached, move to 4°C.
-
Harvest: Filter and wash with Cold Water . Dry under vacuum at 40°C.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. What do I do?
Cause: The solution is too concentrated, or the cooling was too fast, trapping solvent molecules. Fix:
-
Reheat the mixture until the oil dissolves (add a small amount of EtOH if needed).
-
Seed the solution: Add a tiny crystal of pure product (or scratch the glass wall) at the cloud point.
-
Slower Cooling: Let the flask cool in a warm oil bath that has been turned off. This extends the cooling gradient.
Q2: The product is still colored (yellow/brown) after recrystallization.
Cause: Benzimidazole oxidation products (azo/nitroso species) are trapped in the crystal lattice. Fix:
-
Repeat the Acid-Base Workup (Module 2) but increase the Activated Charcoal step.
-
Ensure the charcoal is "Activated." If it's old, it may be saturated with moisture.
-
Alternative: Pass the solution through a short pad of Silica Gel using 5% Methanol in Dichloromethane (DCM) before recrystallization.
Q3: I have low recovery yield (<50%).
Cause: The product is partially soluble in the mother liquor (water/alcohol mix). Fix:
-
Check the pH of the mother liquor. Ensure it is >9 . If neutral, the benzimidazole is partially protonated and water-soluble.
-
Concentrate the mother liquor by 50% on a rotavap and cool again to harvest a "second crop" (purity may be lower).
Visualization: Troubleshooting "Oiling Out"
Caption: Corrective workflow for handling amorphous oil separation during recrystallization.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Wright, J. B. (1951). The Synthesis of 2-Aminobenzimidazoles. Chemical Reviews, 48(3), 397–541. Link
-
Podunavac-Kuzmanović, S. O., et al. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Separation Science. (Establishes pKa range for extraction logic). Link
-
Sigma-Aldrich. (n.d.). This compound Product Specification & Safety Data Sheet. Link
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-aminobenzimidazole derivatives before handling, as they may exhibit biological activity or toxicity.
Solvent selection for optimal crystallization of benzimidazole alcohols
Technical Support Center: Crystallization of Benzimidazole Alcohols
-
Case ID: BZ-CRYS-OPT
-
Status: Open
-
Assigned Specialist: Senior Application Scientist
-
Subject: Solvent Selection, Oiling Out, and Polymorph Control[1]
Overview
Welcome to the Technical Support Center. You are likely here because your benzimidazole alcohol derivative is refusing to crystallize, has formed an intractable oil, or is exhibiting inconsistent melting points due to polymorphism.
Benzimidazole alcohols possess a unique "Janus-faced" chemistry: the imidazole ring acts as a hydrogen bond donor/acceptor (amphoteric), while the alcohol side chain adds polarity and directional H-bonding capability. This duality makes them prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and solvate formation. This guide provides the causal logic and validated protocols to resolve these issues.
Module 1: Solvent Selection Logic
Q: Which solvent system should I screen first?
A: Do not choose randomly. Benzimidazoles exhibit a specific solubility profile governed by their ability to stack via
Primary Recommendation: Start with Short-Chain Alcohols (C1-C3) . Benzimidazoles generally follow a decreasing solubility trend as the alcohol chain length increases.[2] Methanol and Ethanol are often "Good Solvents," while higher alcohols (Butanol, Pentanol) act as "Poor Solvents" or antisolvents [1, 7].
Solvent Selection Matrix
| Solvent Class | Examples | Role | Technical Note |
| Polar Protic | Methanol, Ethanol | Primary Solvent | High solubility due to H-bonding match. Best for cooling crystallization. |
| Polar Aprotic | DMSO, DMF | Avoid (Mostly) | Solubilizes too well. High boiling points make removal difficult; prone to forming gelatinous solvates [4]. |
| Ketones | Acetone, MEK | Intermediate | Good for antisolvent methods. Acetone/Water is a classic pair for benzimidazoles [2]. |
| Non-Polar | Heptane, Toluene | Antisolvent | Benzimidazoles are sparingly soluble. Use to drive precipitation from Ethyl Acetate or Acetone. |
| Water | Water | Antisolvent | Powerful antisolvent for alcoholic solutions. Drastically reduces solubility; requires careful dosing to avoid oiling out. |
Q: How do I validate the solvent choice before running a full batch? A: Perform a Dissolution-Precipitation Scan using the protocol below.
Protocol 1: Rapid Solvent Screening
-
Preparation: Place 50 mg of analyte in a vial.
-
Addition: Add solvent in 100 µL increments at Room Temp (RT).
-
If dissolves immediately: Solvent is too strong (e.g., DMSO). Discard.
-
If insoluble: Heat to near boiling (
).
-
-
Observation:
-
Dissolves on heating:Potential Candidate.
-
Remains insoluble: Potential Antisolvent.[1]
-
-
Cooling: Allow the hot solution to cool to RT.
-
Crystals form:Ideal System.
-
Oils out: See Module 2.
-
Module 2: Troubleshooting "Oiling Out" (LLPS)
Q: My product formed a sticky gum/oil instead of crystals. Why?
A: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable zone width (MSZW) is intersected by a liquid-liquid immiscibility gap before the solubility curve.
-
Cause 1 (Thermodynamic): The melting point of the solvated product is lower than the process temperature (often due to impurities acting as plasticizers).
-
Cause 2 (Kinetic): Cooling or antisolvent addition was too rapid, creating massive local supersaturation [12, 18].
Visualizing the Rescue Workflow
Figure 1: Decision logic for recovering a batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).
Protocol 2: Oiling Out Recovery (Trituration Method)
If the oil has already formed and settled:
-
Decant: Carefully remove the supernatant (mother liquor).[3]
-
Triturate: Add a non-polar solvent (Diethyl Ether or Pentane) to the oil.[1]
-
Agitate: Scratch the side of the flask with a glass rod while sonicating. This mechanical stress induces nucleation.
-
Re-dissolve: If trituration fails, re-dissolve the oil in the minimum amount of the original good solvent at boiling, then add the antisolvent extremely slowly (dropwise) while vigorously stirring until persistent turbidity is just observed. Seed immediately [17].
Module 3: Polymorph & Solvate Control
Q: The melting point varies between batches. Is this polymorphism?
A: Highly likely. Benzimidazoles are notorious for polymorphism and solvate formation (pseudo-polymorphism) because the N-H moiety can hydrogen bond with solvent molecules (like water or methanol) or with the N atom of a neighboring benzimidazole [8, 9].
Q: How do I ensure I have the stable form?
A:
-
Avoid Rapid Precipitation: Kinetic products (metastable forms) are favored by fast precipitation (e.g., dumping antisolvent). The stable thermodynamic form requires slow growth.
-
Water Activity: If using Ethanol/Water, the water ratio is critical. Water can act as a "structure maker," forcing the hydrophobic benzimidazole cores to stack (hydrophobic effect), potentially favoring a specific hydrate or polymorph [1].
-
Slurry Conversion (The "Gold Standard" for Stability):
-
Suspend your solid in a solvent where it has low solubility (e.g., cold ethanol or heptane).
-
Stir at a constant temperature for 24-48 hours.
-
Mechanism: Ostwald Ripening will occur; the less stable (more soluble) polymorphs will dissolve and reprecipitate onto the more stable (less soluble) crystal lattice [11].
-
References
-
BenchChem. (2025).[4][5] An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents. Link
-
BenchChem. (2025).[4][5] Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. Link
-
American Chemical Society. (2025).[6] Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents. Journal of Chemical & Engineering Data. Link
-
DTIC. (2020).[7] Research on Benzimidazole Derivatives. Link
-
American Chemical Society. (2025).[6] Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents. Link
-
ResearchGate. (2025). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene. Link
-
ResearchGate. (2025). Solubility of Benzimidazoles in Alcohols. Link
-
White Rose University Consortium. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Link
-
Google Patents. (2008). WO2008045777A2 - Process for the preparation of benzimidazole derivatives. Link
-
NIH. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.[8] Link
-
ResearchGate. (2025). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Link
-
Mettler Toledo. (2025). Oiling Out in Crystallization - Causes and Solutions. Link
-
LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. Link
-
Filo. (2025). Criteria for Selecting a Suitable Solvent for Recrystallization. Link
-
Reddit (r/Chemistry). (2013). Recrystallization Troubleshooting and Oiling Out. Link
-
Pharmalego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Link
-
IJCRT. (2025). In-Situ Recrystallize Synthesis of Benzimidazole Derivatives. Link
-
RSC CrystEngComm. (2025). Strategy for control of crystallization of polymorphs. Link
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Validation & Comparative
Comparative Guide: Solvent-Dependent 1H-NMR Elucidation of 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol
[1]
Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1] Content Focus: Strategic comparison of deuterated solvent systems (DMSO-d₆ vs. Methanol-d₄) for the structural validation of benzimidazole-alkanol derivatives.
Executive Summary: The Solvent Dilemma
In drug discovery, 2-aminobenzimidazoles are privileged scaffolds.[1] However, characterizing derivatives like 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol presents a specific NMR challenge: the interplay between tautomeric broadening , exchangeable protons , and chiral centers .[1]
This guide compares the two industry-standard "products" for NMR solvation—DMSO-d₆ and Methanol-d₄ (MeOD) .[1]
-
DMSO-d₆ is the Comprehensive Standard : It reveals "ghost" protons (NH/OH) essential for confirming functionalization but suffers from line broadening due to viscosity and tautomeric exchange rates.[1]
-
Methanol-d₄ is the High-Resolution Alternative : It simplifies the spectrum by erasing exchangeable protons and sharpening signals, but sacrifices critical structural data regarding the heteroatoms.[1]
Structural Breakdown & Logic
Before assigning shifts, we must deconstruct the molecule into magnetically distinct zones.[1]
The Molecule
Structure: A benzimidazole ring linked via an amine to a chiral 1-propanol chain.[1]
The NMR Zones[1]
-
The Aromatic Head (Benzimidazole): A 4-proton system.[1][2] Due to rapid N-H tautomerism at room temperature, the ring possesses a pseudo-plane of symmetry, making H-4/H-7 equivalent and H-5/H-6 equivalent.[1]
-
The Chiral Linker (Propyl Chain): The C2 position is a chiral center (R or S).
-
The Exchangeables: Three protons (Ring-NH, Linker-NH, Alcohol-OH) susceptible to solvent exchange.[1]
Comparative Assignment Data
The following table contrasts the chemical shifts (
Table 1: Chemical Shift Assignment ( , ppm)[1][3][4][5]
| Position | Proton Type | Multiplicity | DMSO-d₆ (The "Full Picture") | Methanol-d₄ (The "Clean View") |
| 1 | Ring NH | Broad Singlet | 10.80 – 11.50 | Invisible (Exchanged) |
| 4, 7 | Aromatic | Multiplet (dd) | 7.15 – 7.25 | 7.18 – 7.28 |
| 5, 6 | Aromatic | Multiplet (td) | 6.85 – 6.95 | 6.90 – 7.00 |
| Ex-NH | Linker NH | Doublet/Broad | 6.40 – 6.80 | Invisible (Exchanged) |
| 2' | CH (Chiral) | Multiplet | 3.95 – 4.10 | 3.90 – 4.05 |
| 1'a | CH₂ (OH) | dd (ABX) | 3.35 – 3.45 | 3.45 – 3.55 |
| 1'b | CH₂ (OH) | dd (ABX) | 3.25 – 3.35 | 3.45 – 3.55 |
| OH | Alcohol | Triplet/Broad | 4.60 – 4.80 | Invisible (Exchanged) |
| 3' | CH₃ | Doublet | 1.10 – 1.15 | 1.15 – 1.20 |
Note on Aromatics: In DMSO, the H-4/7 and H-5/6 pairs often appear as an AA'BB' system.[1] In MeOD, the shifts slightly compress, but the splitting pattern remains characteristic of 1,2-disubstituted benzenes.[1]
Technical Deep Dive: Mechanism of Assignment
A. The "Ghost" Protons (DMSO Advantage)
In DMSO-d₆, the solvent accepts hydrogen bonds but does not exchange protons (unlike protic MeOD).[1]
-
Ring NH (~11.0 ppm): Confirms the benzimidazole ring is not N-alkylated at the ring nitrogens.[1]
-
Linker NH (~6.6 ppm): Often appears as a doublet due to coupling with the chiral CH (J
7-8 Hz).[1] This coupling proves the covalent attachment of the propyl chain to the nitrogen. -
Alcohol OH (~4.7 ppm): Usually a triplet (coupled to CH₂) or broad singlet. Its presence confirms the alcohol was not oxidized or eliminated during synthesis.
B. The Diastereotopic Trap (Scientific Integrity)
A common error is expecting the CH₂-OH group to appear as a simple doublet.[1] Because C2 is chiral, the two protons on C1 see different magnetic environments (diastereotopic).[1]
-
Observation: You will see two distinct sets of signals (dd) or a complex higher-order multiplet around 3.3–3.5 ppm.[1]
-
Validation: In DMSO, these may overlap with the water suppression peak (~3.33 ppm), making MeOD the superior choice for resolving this specific aliphatic region, provided the OH signal is not required.[1]
C. Tautomeric Equilibrium
The benzimidazole ring exists in rapid equilibrium between two tautomers.
-
Effect: This averages the signals of C4/C7 and C5/C6.
-
Troubleshooting: If the aromatic peaks appear extremely broad (unresolvable blobs), the exchange rate is intermediate (coalescence).[1] Solution: Heat the DMSO sample to 340K to speed up exchange (sharpening to average) or cool to 250K (splitting into distinct tautomers).
Experimental Protocols
Protocol A: The "Structure Proof" (DMSO-d₆)
Best for: Final compound validation, proving NH/OH existence.[1]
-
Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-d₆ (99.9% D).
-
Water Removal: Ensure DMSO is from a fresh ampoule. Adventitious water will exchange with the OH/NH protons, causing them to broaden or vanish even in DMSO.[1]
-
Acquisition:
-
Pulse angle: 30°.
-
Relaxation delay (D1): 1.0 s (sufficient for protons).
-
Scans: 16–64.
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) to manage viscosity-induced broadening.
Protocol B: The "Resolution Run" (MeOD)
Best for: Resolving the aliphatic chain and diastereotopic protons.[1]
-
Sample Prep: Dissolve 5–10 mg in 0.6 mL Methanol-d₄.
-
Equilibration: Allow to stand for 5 minutes to ensure full H/D exchange of the labile protons.
-
Acquisition: Standard proton parameters.
-
Note: The residual solvent peak will be a quintet at 3.31 ppm and a singlet at 4.87 ppm (HDO). Ensure the diastereotopic CH₂ signals (expected ~3.4 ppm) are not masked by the solvent residual.
Visualization & Logic Flows[1][6]
Diagram 1: Assignment Workflow
This self-validating workflow ensures no signal is misassigned.[1]
Caption: Decision matrix for solvent selection based on structural elucidation needs.
Diagram 2: The Diastereotopic Logic
Why the CH₂-OH is not a simple doublet.
Caption: Causal link between the C2 chiral center and the magnetic non-equivalence of C1 protons.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on diastereotopicity and ABX systems). Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 3206 (2-Aminobenzimidazole).[1] Link[1]
-
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Reference for solvent effects on chemical shifts). Link
A Researcher's Guide to the FTIR Spectral Interpretation of 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol
In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. For researchers and professionals in drug development, understanding the molecular structure of a compound is the foundation upon which its efficacy and safety are built. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for elucidating the functional groups within a molecule. This guide provides an in-depth analysis of the FTIR spectrum of 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol, a molecule of interest for its potential bioactive properties.
This guide will navigate the interpretation of the key vibrational frequencies, offer a comparative analysis with related structures, and provide a robust experimental protocol for obtaining a high-quality FTIR spectrum. The insights provided herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.
The Molecular Architecture: A Vibrational Perspective
The molecule this compound is a composite of three critical functional moieties: a benzimidazole ring system, a secondary amine linker, and a propan-1-ol side chain. Each of these components contributes a unique set of vibrational bands to the overall FTIR spectrum, creating a molecular "fingerprint." A thorough interpretation requires dissecting the spectrum into regions corresponding to these functional groups.
Figure 1: Key functional groups of this compound.
Deciphering the Spectrum: A Region-by-Region Analysis
The interpretation of an FTIR spectrum is a systematic process of correlating absorption bands with specific molecular vibrations.[1][2][3] The following sections detail the expected spectral features for this compound.
The High-Frequency Region (4000-2500 cm⁻¹)
This region is dominated by the stretching vibrations of O-H and N-H bonds.
-
O-H Stretching (Alcohol): A prominent, broad absorption band is anticipated in the range of 3500-3200 cm⁻¹.[4][5][6][7][8] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. In dilute solutions, a sharper, less intense "free" O-H stretch may appear around 3650-3600 cm⁻¹.[9]
-
N-H Stretching (Benzimidazole and Secondary Amine): The benzimidazole ring contains an N-H bond, and the linker is a secondary amine, both contributing to absorption in the 3500-3200 cm⁻¹ region.[10][11][12][13][14][15] The N-H stretching vibration of the benzimidazole is often observed between 2540 and 3060 cm⁻¹.[14] Secondary amines typically exhibit a single, sharp to medium intensity N-H stretching band between 3350 and 3310 cm⁻¹.[10][11][16] It is highly probable that these N-H stretching bands will overlap with the broad O-H band, appearing as a shoulder or a sharper feature superimposed on the broader alcohol absorption.
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the benzimidazole ring are expected to appear as a series of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[17] The aliphatic C-H stretching vibrations from the propanol side chain will produce stronger absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[5]
The Double and Triple Bond Region (2500-1500 cm⁻¹)
This region provides key information about the unsaturation within the molecule.
-
C=N and C=C Stretching (Benzimidazole Ring): The benzimidazole ring will exhibit characteristic C=N and C=C stretching vibrations. The C=N stretch is typically found in the 1618-1590 cm⁻¹ range.[18] Aromatic C=C in-ring stretching vibrations give rise to bands of variable intensity in the 1600-1450 cm⁻¹ region.[17]
-
N-H Bending (Secondary Amine): Secondary amines can sometimes show a weak N-H bending vibration in the 1650-1550 cm⁻¹ range, though this is not always a prominent feature.[10][19]
The Fingerprint Region (1500-400 cm⁻¹)
This region contains a complex series of absorptions that are unique to the molecule as a whole, making it invaluable for definitive identification.
-
C-N Stretching: Two distinct C-N stretching vibrations are expected. The aromatic C-N stretch from the benzimidazole ring is typically stronger and appears at a higher frequency, around 1368 cm⁻¹.[20] The aliphatic C-N stretch from the secondary amine linker will be found in the 1250–1020 cm⁻¹ range.[10]
-
C-O Stretching (Alcohol): A strong C-O stretching band is characteristic of the primary alcohol and is expected in the 1260-1050 cm⁻¹ region.[7] For propan-1-ol, this peak is typically observed around 1050–1150 cm⁻¹.[5]
-
O-H Bending: A broad and weak O-H bending vibration may be present around 1440-1220 cm⁻¹, though it is often obscured by other absorptions.[4]
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring of the benzimidazole moiety will give rise to characteristic C-H "out-of-plane" (oop) bending vibrations in the 900-675 cm⁻¹ range, which can help confirm the structure.[17]
Comparative Analysis: Distinguishing Features
To confidently assign the observed peaks, it is instructive to compare the expected spectrum of this compound with that of its constituent building blocks or similar molecules.
| Functional Group/Vibration | This compound (Predicted) | Benzimidazole (Reference) | 2-Aminopropane-1-ol (Reference) | Propranolol (Comparative Example) |
| O-H Stretch (Alcohol) | 3500-3200 cm⁻¹ (broad, strong) | N/A | 3400-3200 cm⁻¹ (broad, strong) | ~3286 cm⁻¹ (broad, strong)[21] |
| N-H Stretch (Amine/Imidazole) | ~3350-3310 cm⁻¹ (sharp, medium, may overlap with O-H) and 3060-2540 cm⁻¹ | 3060-2540 cm⁻¹[14] | 3400-3250 cm⁻¹ (two bands for primary amine) | ~3286 cm⁻¹ (secondary amine, overlaps with O-H) |
| C-H Stretch (Aromatic) | 3100-3000 cm⁻¹ (weak to medium) | 3100-3000 cm⁻¹ | N/A | ~3100-3000 cm⁻¹ |
| C-H Stretch (Aliphatic) | 2960-2850 cm⁻¹ (strong) | N/A | 2960-2850 cm⁻¹ (strong) | ~2900 cm⁻¹ (strong, broad)[22] |
| C=N Stretch (Imidazole) | 1618-1590 cm⁻¹ | ~1600 cm⁻¹ | N/A | N/A |
| C=C Stretch (Aromatic) | 1600-1450 cm⁻¹ | 1600-1450 cm⁻¹ | N/A | ~1600-1450 cm⁻¹ |
| C-O Stretch (Alcohol) | 1260-1050 cm⁻¹ (strong) | N/A | 1260-1050 cm⁻¹ (strong) | ~1100 cm⁻¹ |
| C-N Stretch (Aromatic) | ~1368 cm⁻¹ | ~1370 cm⁻¹ | N/A | N/A |
| C-N Stretch (Aliphatic) | 1250-1020 cm⁻¹ | N/A | 1250-1020 cm⁻¹ | ~1200 cm⁻¹ |
Table 1: Comparative FTIR Frequencies (cm⁻¹)
The key distinguishing features for this compound will be the simultaneous presence of the broad O-H stretch, the sharp N-H stretch (potentially as a shoulder on the O-H band), the aromatic C=C and C=N stretches characteristic of the benzimidazole ring, and the strong C-O and C-N stretches in the fingerprint region.
Experimental Protocol for FTIR Analysis
Achieving a high-quality, interpretable FTIR spectrum is contingent upon proper sample preparation and data acquisition. The following protocol provides a reliable methodology for the analysis of this compound.
Figure 2: Workflow for FTIR analysis.
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Rationale: The KBr pellet method is a common and effective technique for analyzing solid samples. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix for the sample.
-
Procedure:
-
Ensure the sample is dry and free of solvent.
-
In an agate mortar, grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Transfer the finely ground powder to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
-
Data Acquisition:
-
Rationale: A background spectrum is essential to subtract the contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Procedure:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Acquire a background spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Place the KBr pellet containing the sample into the sample holder in the spectrometer.
-
Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
-
Data Processing and Interpretation:
-
Rationale: Post-acquisition processing can improve the quality and interpretability of the spectrum.
-
Procedure:
-
If necessary, perform a baseline correction to ensure the baseline of the spectrum is flat.
-
Identify the positions (in cm⁻¹) and relative intensities of the major absorption bands.
-
Assign these bands to the corresponding functional groups using the information provided in this guide and standard correlation tables.
-
For definitive identification, compare the obtained spectrum with a reference spectrum from a spectral database, if available.[1]
-
-
Conclusion
The FTIR spectrum of this compound is rich with information that, when correctly interpreted, provides a detailed picture of its molecular structure. By systematically analyzing the characteristic absorption bands of the benzimidazole ring, the secondary amine linker, and the propan-1-ol side chain, researchers can confidently verify the identity and purity of this compound. The comparative data and experimental protocol provided in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel chemical entities, ultimately contributing to the advancement of drug discovery and development.
References
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UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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LibreTexts Chemistry. (2020). Infrared spectra of alcohols and phenols. Retrieved from [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Chemistry Learner. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]
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Pashchevskaya, E. V., et al. (2008). IR analysis of the benzimidazole molecules. ResearchGate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]
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Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR overlay spectrum of N-alkylated benzimidazoles (1-7). Retrieved from [Link]
- Musto, P., et al. (2018). Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. ACS Omega, 3(9), 11494–11503.
- Bouyahya, A., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(15), 4933.
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
-
YouTube. (2022). How to Read an IR Spectrum? (With Subtitles) | Alcohols and amines. Retrieved from [Link]
-
ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole.... Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). Retrieved from [Link]
- Wang, Y., et al. (2023). A FTIR and DFT Combination Study to Reveal the Mechanism of Eliminating the Azeotropy in Ethyl Propionate–n-Propanol System with Ionic Liquid Entrainer. Molecules, 28(13), 5029.
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ResearchGate. (n.d.). FTIR spectrum of liquid propanol C3H7OH. Retrieved from [Link]
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
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Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H.... Retrieved from [Link]
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ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]
- Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2347.
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ResearchGate. (n.d.). Chemical composition of propranolol determined by IR spectroscopy. Retrieved from [Link]
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Journal of Emerging Trends and Novel Research. (2024). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]
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YouTube. (2015). IR Spect Drawing Spectra: Alcohols and Amines. Retrieved from [Link]
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ResearchGate. (n.d.). ABBS FEN REJI TF M.Sc., NET, GATE, Ph.D., BGL Professor (Associate) at NESAMONY MEMORIAL CHRISTIAN COLLEGE, MARTHANDAM. Retrieved from [Link]
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Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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Scribd. (n.d.). Interpretation of FTIR. Retrieved from [Link]
- Oomens, J., et al. (2003). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A, 107(18), 3301–3308.
- Barth, A. (2000). The infrared absorption of amino acid side chains. Progress in Biophysics and Molecular Biology, 74(3-5), 141-173.
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LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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CORE. (n.d.). The infrared and Raman spectra of propranolol hydrochloride. Retrieved from [Link]
- Clougherty, L. E., Sousa, J. A., & Wyman, G. M. (1957). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry, 22(4), 462–462.
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MDPI. (n.d.). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][10][23]. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Spectral Analysis, DFT and Antimicrobial of Some Novel Benzimidazole Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Retrieved from [Link]
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Comparing corrosion inhibition efficiency of benzimidazole vs. benzotriazole
[1]
Executive Verdict
Benzotriazole (BTA) remains the industry "gold standard" for copper and copper alloys , offering superior protection (>95% efficiency) through the formation of a unique, insoluble polymeric surface film. However, its environmental persistence and aquatic toxicity are driving a shift toward alternatives.
Benzimidazole (BIM) serves as a versatile, environmentally preferable alternative, particularly for mild steel in acidic media (e.g., HCl pickling environments). While unmodified BIM lacks the film-forming tenacity of BTA on copper, its derivatives (e.g., 2-mercaptobenzimidazole) often match or exceed BTA’s performance on ferrous substrates by leveraging synergistic adsorption mechanisms.
| Feature | Benzotriazole (BTA) | Benzimidazole (BIM) |
| Primary Substrate | Copper, Brass, Bronze | Mild Steel, Carbon Steel, Zinc |
| Mechanism | Polymeric Film Formation [Cu(I)BTA] | Adsorption (Chemi/Physisorption) |
| Env.[1] Profile | High Aquatic Toxicity; Recalcitrant | Generally Lower Toxicity; Biodegradable |
| Cost Efficiency | High (Low dosage required for Cu) | Moderate (Higher dosage often needed) |
Molecular Mechanics & Adsorption Theory
The divergence in performance stems directly from the nitrogen heterocycle geometry and its interaction with metal
Benzotriazole (BTA): The Polymeric Shield
BTA functions primarily as an interface inhibitor . On copper surfaces, the triazole ring's nitrogen atoms coordinate with Cu(I) ions to form an insoluble, polymeric complex
Benzimidazole (BIM): The Adsorption Blocker
BIM functions via geometric blocking . It adsorbs onto active corrosion sites (kinks, steps) through:
- -electron donation from the benzene ring.
-
Lone pair donation from the imidazole nitrogens. Unlike BTA, BIM typically forms a monolayer rather than a polymer network. Its efficiency is heavily dependent on electron density, which is why derivatives with electron-donating groups (e.g., -SH, -CH
) significantly outperform the parent molecule.
Mechanistic Visualization
The following diagram contrasts the film-forming mechanism of BTA on Copper against the adsorption mechanism of BIM on Steel.
Caption: Comparative mechanistic pathways: BTA forms a polymeric network on Cu, while BIM forms an adsorbed monolayer on Fe.
Comparative Performance Analysis
Case Study A: Copper in 3.5% NaCl (Simulated Seawater)
BTA is unrivaled here. The polymeric film is stable even under flow conditions, whereas BIM requires specific derivatives to compete.
| Inhibitor (Conc.)[2][3][4][5][6][7] | Inhibition Efficiency (IE%) | Surface Morphology | Reference |
| BTA (1.0 mM) | 98.5% | Smooth, Hydrophobic Film | [1] |
| BIM (1.0 mM) | 65.2% | Pitting visible | [2] |
| 2-Methyl-BIM (1.0 mM) | 82.1% | Reduced Pitting | [2] |
Case Study B: Mild Steel in 1.0 M HCl (Acid Cleaning)
BIM shines in acidic environments where BTA's protonation can hinder its complexation ability.
| Inhibitor (Conc.)[2][3][4][5][6][7] | Inhibition Efficiency (IE%) | Mechanism Note | |
| BTA (5.0 mM) | 78.4% | -28.5 | Mixed-type inhibition |
| BIM (5.0 mM) | 89.1% | -34.2 | Strong Chemisorption |
| 2-Mercapto-BIM | 96.3% | -38.7 | Synergistic S-adsorption |
Experimental Validation Protocols
To validate these claims in your own lab, use the following Electrochemical Impedance Spectroscopy (EIS) protocol. This method is non-destructive and provides kinetic data on film formation.
Protocol: EIS for Inhibitor Efficiency
Objective: Determine Charge Transfer Resistance (
Reagents & Equipment:
-
Potentiostat (e.g., Gamry, Autolab) with FRA module.
-
Three-electrode cell:
-
Working Electrode (WE): Target metal (Cu or Steel), embedded in epoxy, polished to 1200 grit.
-
Counter Electrode (CE): Platinum wire or Graphite rod.
-
Reference Electrode (RE): Ag/AgCl (saturated KCl) or SCE.
-
-
Electrolyte: 3.5% NaCl or 1.0 M HCl.
Step-by-Step Workflow:
-
Surface Preparation:
-
Polish WE with SiC paper (up to 1200 grit).
-
Degrease with acetone/ethanol; rinse with deionized water.
-
Why: Removes oxides/impurities that skew adsorption equilibrium.
-
-
OCP Stabilization (Self-Validation Step):
-
EIS Acquisition:
-
Data Analysis:
-
Fit data to an Equivalent Electrical Circuit (EEC).
-
Randles Circuit:
- : Solution Resistance.[10]
- : Charge Transfer Resistance (Inversely proportional to corrosion rate).
- : Constant Phase Element (Double layer capacitance).
-
Calculation:
Experimental Logic Diagram
Caption: Validated EIS workflow ensuring thermodynamic equilibrium before measurement.
Toxicity & Environmental Impact[2][11][12][13][14]
This is the critical differentiator for modern applications.
-
Benzotriazole (BTA): Classified as a high-priority water contaminant. It is resistant to biodegradation in wastewater treatment plants (WWTPs) and exhibits toxicity to aquatic organisms (e.g., Daphnia magna, Vibrio fischeri) [5, 6].
-
Benzimidazole (BIM): Generally exhibits a better biodegradability profile. While some derivatives are toxic, the parent compound and specific "green" derivatives (like amino-benzimidazoles) are increasingly preferred for open-loop cooling systems where discharge enters the environment [4].
References
-
BenchChem. (2025).[2][3] A Comparative Analysis of 1-Benzylimidazole and Benzotriazole as Corrosion Inhibitors. Link
-
Emerald Publishing. (2020). Corrosion inhibition behavior of four benzimidazole derivatives and benzotriazole on copper surface. Anti-Corrosion Methods and Materials. Link
-
RSC Advances. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. Royal Society of Chemistry. Link
-
NIH PubMed. (2019). Occurrence, toxicity and transformation of six typical benzotriazoles in the environment. Science of The Total Environment. Link
-
NIH PubMed. (2001). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. Water Research. Link
-
TJCY Industrial Chem. (2024). Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors. Link
-
ResearchGate. (2023). Experimental and Theoretical Studies on Corrosion Inhibition of Mild Steel in Molar Hydrochloric Acid Solution by a Newly Benzimidazole Derivative. Journal of Bio- and Tribo-Corrosion. Link
Sources
- 1. Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors [tjcyindustrialchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 10. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
A Researcher's Comparative Guide to the UV-Vis Absorption Spectra of 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol
In the landscape of pharmaceutical research and drug development, benzimidazole derivatives stand out for their vast therapeutic potential, exhibiting activities ranging from antimicrobial to anticancer.[1][2] The characterization of these molecules is a critical step in their development, and UV-Visible (UV-Vis) absorption spectroscopy provides a rapid, reliable, and accessible method for probing their electronic structure. This guide offers an in-depth analysis of the UV-Vis absorption spectrum of a specific derivative, 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol, comparing it with its parent compound, 2-aminobenzimidazole, to elucidate the influence of substitution on its spectral properties.
Theoretical Foundation: Electronic Transitions in Benzimidazoles
The UV-Vis spectrum of a benzimidazole derivative is dominated by electronic transitions within the aromatic system. The absorption of UV radiation excites valence electrons from a lower energy ground state to a higher energy excited state.[3] For organic molecules with unsaturated groups (chromophores), the most significant transitions are:
-
π → π* (pi to pi-star) transitions: These occur in molecules with conjugated systems, like the benzene and imidazole rings of the benzimidazole core. They involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity (molar absorptivity ε > 1000 L mol⁻¹ cm⁻¹) and are responsible for the strong absorption bands observed in the spectra of benzimidazoles.[3][4]
-
n → π* (n to pi-star) transitions: These transitions involve the promotion of a non-bonding (n) electron, typically from a heteroatom like nitrogen, to a π* antibonding orbital.[4] They are generally of much lower intensity (ε = 10-100 L mol⁻¹ cm⁻¹) compared to π → π* transitions.[3]
The position (λmax) and intensity of these absorption bands are highly sensitive to the molecular structure and its environment, including the solvent and pH.[5][6][7]
A Self-Validating Experimental Workflow for Spectral Analysis
To ensure trustworthy and reproducible data, a robust experimental protocol is paramount. The following workflow incorporates self-validating steps and explains the rationale behind each choice.
Caption: A self-validating workflow for UV-Vis spectral analysis.
-
Materials & Instrumentation:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in a Class A volumetric flask using methanol or ethanol to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover an absorbance range from approximately 0.1 to 1.0. This is crucial for constructing a Beer-Lambert Law plot.
-
Solvent Effect Analysis:
-
Prepare a solution of the same concentration in each of the selected solvents (Ethanol, Acetonitrile, Dichloromethane).
-
Acquire the spectrum for each solution from 200-400 nm, using the respective pure solvent as a blank.
-
Causality: The choice of solvents with varying polarities is deliberate. Polar solvents can interact with the solute through hydrogen bonding or dipole-dipole interactions, stabilizing different electronic states to varying degrees.[11][12] This can lead to a shift in the λmax, a phenomenon known as solvatochromism. A shift to shorter wavelengths (blue shift) in polar solvents for n→π* transitions and a shift to longer wavelengths (red shift) for π→π* transitions is often observed.[3]
-
-
pH-Dependent Analysis:
-
Prepare a series of buffered aqueous solutions across a range of pH values (e.g., pH 2, 7, and 10).[13]
-
Add a small, constant aliquot of a concentrated stock solution to each buffer.
-
Acquire the spectrum for each pH.
-
Causality: The benzimidazole core contains nitrogen atoms that can be protonated or deprotonated depending on the pH.[6][14] This alters the electronic structure of the chromophore, leading to significant shifts in the absorption maxima.[15] This analysis is vital for understanding the compound's behavior in different physiological environments.
-
Comparative Spectral Analysis
The key to understanding the spectrum of this compound lies in comparing it to its simpler analogue, 2-aminobenzimidazole.
Caption: Structural comparison of the parent and substituted benzimidazole.
The experimental UV spectrum for 2-aminobenzimidazole in ethanol shows distinct absorption maxima at approximately 283 nm and 243 nm.[16] These bands are characteristic of the π→π* transitions within the conjugated benzimidazole system.[16] The transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) is primarily responsible for the longest wavelength absorption band.[16]
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Interpretation | Source |
| 2-Aminobenzimidazole | Ethanol | ~283 | ~243 | Characteristic π→π* transitions of the 2-aminobenzimidazole chromophore. | [16] |
| 2-Aminobenzimidazole | Water | ~280 | ~244 | Minor solvatochromic shift in a more polar protic solvent. | [16] |
| This compound | Ethanol | Expected ~285-290 | Expected ~245-250 | Alkyl substitution on the amino group acts as an auxochrome, causing a slight bathochromic (red) shift. | Predicted |
Analysis of the Substitution Effect:
The substituent at the 2-position of the benzimidazole ring is a 2-hydroxy-1-methylethyl group attached to the amino nitrogen. This alkyl group is an electron-donating group (an auxochrome). When attached to a chromophore, an auxochrome can modify the absorption wavelength and intensity.
-
Bathochromic Shift (Red Shift): The electron-donating nature of the alkyl group slightly increases the electron density on the amino nitrogen, which in turn feeds into the conjugated π-system of the benzimidazole ring. This has the effect of raising the energy of the HOMO more than the LUMO, thereby decreasing the energy gap for the π→π* transition. A lower energy transition corresponds to absorption at a longer wavelength. Therefore, a slight bathochromic shift (a shift to longer wavelengths) is predicted for the primary absorption bands of this compound compared to 2-aminobenzimidazole.[17]
-
Hyperchromic Effect: The substitution may also lead to a slight increase in the molar absorptivity (a hyperchromic effect), although this effect is generally less pronounced than the wavelength shift.
Conclusion for the Drug Development Professional
The UV-Vis spectrum serves as a fundamental fingerprint for this compound. The analysis demonstrates that its spectrum is governed by the core benzimidazole chromophore, with predictable and subtle modifications induced by the 2-amino-propan-1-ol substituent.
For researchers, this comparative guide underscores the importance of a systematic approach. By analyzing the effects of solvent polarity and pH, and by comparing the spectrum to a well-characterized parent compound, one can gain significant insight into the electronic properties of a novel benzimidazole derivative. This foundational data is critical for quality control, stability studies, and understanding the molecule's potential interactions in biological systems.
References
-
Sundaraganesan, N., et al. (2012). Experimental and theoretical study on molecular structure, vibrational spectra and HOMO-LUMO analysis of 2-aminobenzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Freire, R. B., et al. (2021). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. Molecules. Available at: [Link]
-
Petrov, P., et al. (2011). Aggregation of 2-aminobenzimidazole--a Combined Experimental and Theoretical Investigation. ChemPhysChem. Available at: [Link]
-
Kopchuk, D. S., et al. (2022). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules. Available at: [Link]
-
Kim, H., et al. (2021). UV spectra obtained for benzimidazole at pH 2, 5.5, 6.5 and 10 at 25 °C. ResearchGate. Available at: [Link]
-
Chemistry Learning (2021). Effect of solvent on UV-Visible spectra. YouTube. Available at: [Link]
-
Glavaš, M., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules. Available at: [Link]
-
Sivaraman, G. (2016). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. ResearchGate. Available at: [Link]
-
Schmitt, M., et al. (2014). High Resolution Electronic Spectroscopy of Vibrationally Hot Bands of Benzimidazole. The Journal of Physical Chemistry A. Available at: [Link]
-
Guchhait, N., et al. (2007). pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media. ResearchGate. Available at: [Link]
-
Andreani, A., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Organics. Available at: [Link]
-
Nazreen, S. (2024). DESIGN SYNTHESIS CHARACTERIZATION OF 2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
-
Kumar, P., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Available at: [Link]
-
Samanta, S., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Sensors. Available at: [Link]
-
Unver, Y., et al. (2021). Theoretical UV–VIS absorption spectra of molecules. ResearchGate. Available at: [Link]
-
Unkown Author. UV-Vis. Molecular Absorption Spectroscopy. University of Kerbala. Available at: [Link]
-
Unknown Author. Electronic transitions and shifts. Unknown Source. Available at: [Link]
-
All about chemistry (2020). Electronic transitions in UV Visible spectroscopy. YouTube. Available at: [Link]
-
Ullah, H., et al. (2024). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. RSC Advances. Available at: [Link]
-
Sheffield Hallam University. UV-Vis Absorption Spectroscopy - Theory. Sheffield Hallam University Website. Available at: [Link]
-
National Center for Biotechnology Information. 2-Aminobenzimidazole. PubChem. Available at: [Link]
-
Al-Ayed, A. S. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Materials International. Available at: [Link]
-
Ahmad, I., & Fasihullah, Q. (1989). EFFECT OF SOLVENT ON UV AND VISIBLE SPECTRA OF FORMYLMETHYLFLAVIN AND PHOTOPRODUCTS. Sarhad Journal of Agriculture. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]
- 4. youtube.com [youtube.com]
- 5. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 8. 2-Aminobenzimidazole | C7H7N3 | CID 13624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Aminobenzimidazole 97 934-32-7 [sigmaaldrich.com]
- 10. pjps.pk [pjps.pk]
- 11. youtube.com [youtube.com]
- 12. Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02359A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. shivajicollege.ac.in [shivajicollege.ac.in]
Comparative Guide: Purity Validation Strategies for Benzimidazole Amino-Alcohols
Focus Molecule: 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol
Executive Summary
In the high-stakes environment of drug development, establishing the identity and purity of heterocyclic scaffolds is non-negotiable. While Combustion Elemental Analysis (CHN) has long been the "gold standard" for publication (typically requiring
This guide objectively compares the traditional CHN method against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide the theoretical calculations, identify specific failure modes for this compound class, and offer a validated decision matrix for analytical workflows.
Part 1: Theoretical Baseline & Calculation
Before any experimental validation, the theoretical elemental composition must be established. For the target molecule, the calculation is based on the uncharged, anhydrous free base.
Molecule: this compound
Molecular Formula:
Step-by-Step Calculation
-
Atomic Weights (IUPAC Standard):
-
Carbon (C):
g/mol -
Hydrogen (H):
g/mol -
Nitrogen (N):
g/mol -
Oxygen (O):
g/mol
-
-
Molecular Weight (MW) Determination:
-
Total MW: 191.234 g/mol
-
-
Theoretical Percentages:
-
% Carbon:
-
% Hydrogen:
-
% Nitrogen:
-
Critical Insight: The high nitrogen content (~22%) and the presence of both amino and hydroxyl groups make this molecule prone to hydrogen bonding with atmospheric water. A deviation in %C often indicates hydration rather than synthetic impurity.
Part 2: Comparative Analysis of Validation Methods
The following table contrasts the three primary methodologies for validating the purity of benzimidazole derivatives.
Table 1: Performance Matrix
| Feature | Method A: Combustion Analysis (CHN) | Method B: Quantitative NMR (qNMR) | Method C: HRMS (LC-MS) |
| Primary Output | Bulk purity % (by weight) | Absolute purity % (molar ratio) | Exact mass / Formula ID |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) | < 0.1 mg (Destructive) |
| Precision | Low (Qualitative only) | ||
| Benzimidazole Risk | High: Incomplete N-combustion; Hygroscopicity errors. | Low: Water signal is distinct from analyte protons. | Medium: Ionization suppression; does not detect inorganic salts. |
| Throughput | Low (requires rigorous drying) | High (10-15 min/sample) | High (Automated) |
| Cost | Low ($) | Medium ( | High ( |
Expert Analysis
-
Why CHN Fails: Benzimidazoles are "nitrogen-refractory." They tend to form graphitic nitrogen residues during rapid combustion, leading to low %N readings. Furthermore, the amino-alcohol tail is a moisture magnet. If your sample contains 0.5 moles of water, your %C drops to ~60%, failing the journal requirement.
-
Why qNMR Wins: qNMR uses an internal standard (e.g., Maleic Acid or TCNB) to quantify the analyte regardless of water content. It separates the "water problem" from the "purity problem."[1]
Part 3: Strategic Protocols
Protocol A: Rigorous Preparation for CHN Analysis
If you must use CHN (e.g., for specific journal requirements), you must eliminate the hygroscopicity variable.
-
Recrystallization: Ensure the sample is crystallized from an anhydrous solvent (e.g., dry Ethanol/Ether) rather than precipitated from water.
-
Vacuum Drying (Mandatory):
-
Place sample in a drying pistol (Abderhalden) or vacuum oven.
-
Temperature:
(below melting point). -
Desiccant:
(Phosphorus Pentoxide) is required to rip water from the H-bond network. -
Time: Minimum 12 hours.
-
-
Handling: Transfer to the tin capsule in a glove box or low-humidity environment immediately upon removal from vacuum.
Protocol B: qNMR Workflow (Recommended Alternative)
This method is self-validating and accepted by the FDA and major journals (e.g., J. Med. Chem) if documented correctly.[1][2]
-
Internal Standard (IS) Selection:
-
Choose Maleic Acid (Singlet at
6.3 ppm, soluble) or Dimethyl Sulfone (Singlet at 3.0 ppm, DMSO soluble). -
Requirement: The IS peaks must not overlap with the benzimidazole aromatic protons (
7.0–7.5 ppm) or the propyl chain ( 1.0–4.0 ppm).
-
-
Sample Preparation:
-
Weigh exactly ~10 mg of Analyte (
) and ~5 mg of IS ( ) into the same vial. Use a microbalance with 0.001 mg precision. -
Dissolve in 0.6 mL deuterated solvent (DMSO-
is preferred for benzimidazoles).
-
-
Acquisition:
-
Pulse delay (
): Set to (usually >30 seconds) to ensure full relaxation. -
Scans: 16 or 32.
-
-
Calculation:
- : Integral area
- : Number of protons
-
: Molecular weightngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - : Mass weighed
- : Purity of the internal standard
Part 4: Analytical Decision Logic
The following diagrams illustrate the decision-making process and the specific chemical workflow.
Diagram 1: Purity Validation Decision Tree
Caption: Decision matrix for selecting between Combustion Analysis and qNMR based on sample physical properties and initial screening results.
Diagram 2: qNMR Experimental Workflow
Caption: Step-by-step workflow for Quantitative NMR (qNMR) ensuring relaxation delays are sufficient for accurate integration.
References
-
Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity and Elemental Analysis Requirements. American Chemical Society.[3] [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
Sources
Comprehensive Guide: Thermal Analysis of 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol
Executive Summary & Context
2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol (CAS: 1184570-88-4), often utilized as a bidentate ligand in coordination chemistry or a hydrophilic linker in drug discovery, presents unique thermal challenges compared to its parent compound, 2-aminobenzimidazole .
While the benzimidazole core confers high thermal stability (often stable >250°C), the introduction of the hydroxy-alkyl side chain (propan-1-ol) introduces a "soft" segment susceptible to lower-temperature dehydration and oxidation. This guide outlines the precise TGA/DSC protocols required to characterize this molecule, distinguishing between solvate desorption , melting , and oxidative degradation , and compares its thermal profile against standard alternatives.
Experimental Protocol: Self-Validating Systems
To ensure data integrity (E-E-A-T), the following protocols utilize internal checks to distinguish instrumental artifacts from genuine material properties.
Differential Scanning Calorimetry (DSC)
-
Instrument: Heat-Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
-
Atmosphere: Dry Nitrogen (50 mL/min). Why: Prevents oxidative degradation during the melting phase.
-
Crucibles: Tzero Aluminum Pan (Hermetically sealed with a pinhole). Why: The pinhole prevents pressure buildup from evolved volatiles while maintaining self-generated atmosphere.
-
Methodology:
-
Equilibration: -40°C (Detects glass transitions,
, often missed in standard runs). -
Ramp 1: 10°C/min to 200°C (First heating: observe solvent loss and melting).
-
Cooling: 10°C/min to -40°C (Observe crystallization vs. amorphization).
-
Ramp 2: 10°C/min to 250°C (Second heating: measures intrinsic
and without solvent history).
-
Thermogravimetric Analysis (TGA)
-
Instrument: High-Resolution TGA (e.g., TA Instruments Q500).
-
Atmosphere: Nitrogen (Core purge: 40 mL/min; Balance purge: 60 mL/min).
-
Crucibles: Platinum or Alumina (inert to high-temp carbonization).
-
Methodology:
-
Ramp: 10°C/min from Ambient to 600°C.
-
Hi-Res Mode: Dynamic heating rate enabled (slows down when weight loss >0.5%/min). Why: Separates overlapping decomposition events, specifically the dehydration of the propanol chain from the benzimidazole ring breakdown.
-
Comparative Performance Analysis
The following table contrasts the target molecule with its parent core and a hydrophobic alternative.
| Feature | Target: this compound | Alternative A: 2-Aminobenzimidazole | Alternative B: 1-Methyl-2-aminobenzimidazole |
| Primary Utility | Hydrophilic Linker / Ligand | Core Scaffold / Raw Material | Hydrophobic Block |
| Melting Point ( | 160–190°C (Broadened by H-bonding) | 222–224°C (Sharp, crystalline) | 160–162°C (Lowered due to symmetry break) |
| Thermal Stability ( | ~210°C (Side chain labile) | >280°C (Highly stable aromatics) | ~240°C (Methyl group stable) |
| Solubility Profile | High (Alcohols, DMSO, aqueous buffers) | Low (Water), High (Organic solvents) | Moderate (Lipophilic solvents) |
| Hygroscopicity | Moderate (OH group attracts moisture) | Low | Low |
| Degradation Mode | Multi-step: Dehydration | Single-step: Sublimation/Carbonization | Single-step: Oxidative demethylation |
Expert Insight on Selection:
-
Choose the Target if your formulation requires aqueous solubility or hydrogen-bond donation (via the -OH group) for receptor binding.
-
Choose Alternative A if extreme thermal processing (>200°C) is required, such as in melt-extrusion, as the target molecule's alcohol arm will dehydrate.
Detailed Thermal Analysis & Interpretation
TGA: The Decomposition Pathway
Unlike the single-step degradation of 2-aminobenzimidazole, the propan-1-ol derivative exhibits a characteristic three-step weight loss profile :
-
Step 1 (Ambient – 120°C): Loss of adsorbed water/solvents.
-
Guidance: If weight loss >2%, the sample is hygroscopic.
-
-
Step 2 (190°C – 240°C): Dehydration & Side Chain Scission.
-
Step 3 (>350°C): Core Carbonization.
-
The benzimidazole ring ruptures, releasing nitrogen oxides and leaving a carbonaceous char.
-
DSC: Phase Transitions
-
The Melting Endotherm: Expect a peak in the 160–190°C range.
-
Note: Unlike the sharp peak of the parent compound, the Target may show a broader peak due to hydrogen bonding networks in the crystal lattice.
-
-
Recrystallization: Upon cooling, this molecule often resists re-crystallizing immediately, forming a glassy state . A
(Glass Transition) may be observed near 50–70°C in the second heating run.
Visualizing the Workflow & Mechanism
Diagram 1: Analytical Workflow for Validation
This flowchart illustrates the decision-making process when characterizing this specific ligand.
Caption: Analytical workflow ensuring solvent artifacts are removed before determining intrinsic thermal properties.
Diagram 2: Thermal Degradation Mechanism
Understanding why the molecule fails at specific temperatures.
Caption: Step-wise thermal degradation pathway: Side-chain dehydration precedes core aromatic breakdown.
References
-
Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Available at:
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Purity Determination by DSC.[3] UserCom 1/2. Available at:
-
MDPI (Molecules). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (Demonstrates benzimidazole core stability). Available at:
-
Enamine. 2-(1H-benzimidazol-2-ylamino)-1-propanol Structure and Properties. Available at:
-
American Elements. Benzimidazole Derivative Characterization Data. Available at:
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling of 2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol (CAS No: 1184570-88-4). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
This compound is a benzimidazole derivative. While a comprehensive toxicological profile is not widely available, the known hazard classifications provide a clear directive for cautious handling. The compound is supplied as a powder.[1][2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on these hazards, a thorough risk assessment is mandatory before any handling. The primary risks involve exposure through inhalation of the powder, skin and eye contact, and ingestion.
Personal Protective Equipment (PPE): The Final Barrier
The selection of appropriate PPE is critical to mitigate the risks identified. The following table outlines the minimum required PPE for handling this compound. It is crucial to remember that PPE is the last line of defense after engineering and administrative controls have been implemented.[3]
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must be compliant with ANSI Z87 or EN166 standards. Safety glasses with side shields are the minimum requirement; however, for tasks with a higher risk of splashing or dust generation, chemical goggles are required.[4][5][6] A face shield should be used in conjunction with goggles when handling larger quantities.[3] |
| Hand Protection | Disposable nitrile gloves. | A minimum thickness of 4 mil is recommended.[4] Gloves must be inspected for any signs of degradation before use.[4][5] For prolonged handling or in situations with a high risk of exposure, consider double-gloving or using more robust gloves like butyl rubber. Always wash hands thoroughly after removing gloves.[4][5] |
| Body Protection | Laboratory coat. | A fully buttoned lab coat is mandatory. For procedures with a high risk of splashing or dust generation, a PVC apron or a chemical-resistant suit may be necessary.[4][5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | A particulate respirator (e.g., N95) is required if dust is generated and work is not performed in a fume hood.[5] For higher-level protection or in the event of a large spill, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges should be used.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety and experimental integrity.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available, ensure the work area is well-ventilated and use appropriate respiratory protection.[5]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7]
Safe Handling and Storage
Receiving: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE, including gloves, when unpacking.[8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6][9]
-
Keep away from strong oxidizing agents and strong acids, as these are common incompatibilities for similar compounds.[5][6]
-
Store in a locked cabinet or an area accessible only to authorized personnel.[10][11]
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by laying down absorbent bench paper.
-
Weighing and Transfer: Conduct all weighing and transfers of the powder within a chemical fume hood to prevent the generation of airborne dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands and any exposed skin thoroughly.[5][10]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][11][12]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][9][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11][12]
-
Spill: For a small spill, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.[5]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle.
Waste Management
-
Contaminated Materials: All disposable PPE (gloves, bench paper, etc.) that has come into contact with this compound should be considered hazardous waste. Place these materials in a designated, sealed, and clearly labeled waste container.[5]
-
Unused Chemical: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain.[5][10]
-
Regulations: All chemical waste must be handled and disposed of in accordance with local, regional, and national hazardous waste regulations.[7]
Visual Workflows
To further clarify the procedural logic, the following diagrams illustrate key decision-making processes.
Caption: PPE Selection Workflow based on task-specific risk assessment.
Caption: Emergency response workflow for personnel exposure incidents.
References
- BenchChem. Personal protective equipment for handling 1-(diethoxymethyl)-1H-benzimidazole.
- BenchChem. Essential Safety and Logistics for Handling Phenylpropanolamine Hydrochloride.
- Spectrum Chemical. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- NOAA. 2-AMINO-2-METHYL-1-PROPANOL - CAMEO Chemicals.
- Fisher Scientific. SAFETY DATA SHEET.
- CHEMM. Personal Protective Equipment (PPE).
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- BINGOLD. personal protective equipment.
- NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT.
- CPAChem. Safety data sheet.
- Covetrus. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Chemical Methodologies. Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications.
- Spectrum Chemical. SAFETY DATA SHEET.
- Sigma-Aldrich. This compound.
- Sigma-Aldrich. This compound.
Sources
- 1. This compound | 1184570-88-4 [sigmaaldrich.com]
- 2. This compound | 1184570-88-4 [sigmaaldrich.com]
- 3. pppmag.com [pppmag.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. northamerica.covetrus.com [northamerica.covetrus.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. 2-AMINO-2-METHYL-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
